Technical Documentation Center

Methyl 2-(3-hydroxycyclobutyl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(3-hydroxycyclobutyl)acetate
  • CAS: 1148130-31-7

Core Science & Biosynthesis

Foundational

Methyl 2-(3-hydroxycyclobutyl)acetate CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 2-(3-hydroxycyclobutyl)acetate, a valuable building block in organic synthesis and drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-(3-hydroxycyclobutyl)acetate, a valuable building block in organic synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes key data with practical insights to support your research and development endeavors.

Chemical Identity and Structure

Methyl 2-(3-hydroxycyclobutyl)acetate is a carbocyclic ester characterized by a cyclobutane ring bearing a hydroxyl group and a methyl acetate substituent. This unique structural arrangement offers multiple points for chemical modification, making it an attractive intermediate for the synthesis of more complex molecules.

CAS Number: 1148130-13-5[1]

Molecular Formula: C₇H₁₂O₃

IUPAC Name: methyl 2-(3-hydroxycyclobutyl)acetate[1]

The presence of both a hydroxyl and an ester functional group allows for a diverse range of chemical transformations. The secondary alcohol can undergo oxidation, etherification, or esterification, while the ester moiety can be hydrolyzed, aminated, or reduced. The stereochemistry of the substituents on the cyclobutane ring also plays a critical role in its application, offering the potential for diastereoselective and enantioselective syntheses.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is paramount for its effective use in experimental settings. Below is a summary of the known and predicted properties of Methyl 2-(3-hydroxycyclobutyl)acetate. It is important to note that while some properties have been experimentally determined, others are based on computational predictions due to a lack of published experimental data.

PropertyValueSource
Molecular Weight 144.17 g/mol [2]
Physical Form Liquid[2]
Boiling Point Not experimentally determined; predicted values may vary.
Density Not experimentally determined; predicted values may vary.
Solubility Not experimentally determined; likely soluble in common organic solvents.
LogP (predicted) -0.051[1]

Expert Insight: The predicted LogP value suggests that Methyl 2-(3-hydroxycyclobutyl)acetate is a relatively polar molecule. This polarity, conferred by the hydroxyl and ester groups, will influence its solubility characteristics and its behavior in chromatographic separations. Researchers should consider using moderately polar to polar solvent systems for purification and analysis.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

Hazard Identification:

  • GHS Pictogram: GHS07 (Harmful/Irritant)[1][2]

  • Signal Word: Warning[1][2]

  • Hazard Statements:

    • H315: Causes skin irritation[2]

    • H319: Causes serious eye irritation[2]

    • H335: May cause respiratory irritation[2]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended to maintain purity.

Synthesis and Reactivity

G cluster_start Starting Materials cluster_reaction1 Wittig Reaction cluster_reaction2 Epoxidation cluster_reaction3 Reductive Ring Opening A Cyclobutanone C Methyl 2-(cyclobutylidene)acetate A->C Wittig reagent (B) B Methyl (triphenylphosphoranylidene)acetate D Methyl 2-(1-oxaspiro[2.3]hexan-2-yl)acetate C->D m-CPBA E Methyl 2-(3-hydroxycyclobutyl)acetate D->E Reducing agent (e.g., LiAlH4)

Caption: Conceptual synthetic pathway to Methyl 2-(3-hydroxycyclobutyl)acetate.

Causality in Experimental Choices:

  • Wittig Reaction: This classic carbon-carbon bond-forming reaction is an efficient method for converting a ketone (Cyclobutanone) into an α,β-unsaturated ester (Methyl 2-(cyclobutylidene)acetate). The choice of the stabilized ylide ensures good yields and selectivity for the exocyclic double bond.

  • Epoxidation: The subsequent epoxidation of the double bond using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) creates a reactive epoxide intermediate. This step is crucial for introducing the hydroxyl functionality at the desired position.

  • Reductive Ring Opening: The final step involves the regioselective ring-opening of the epoxide with a reducing agent. The choice of reducing agent (e.g., lithium aluminum hydride) and reaction conditions would be critical to control the stereochemical outcome of the hydroxyl group.

This proposed pathway is a logical and versatile approach that allows for the introduction of the required functional groups in a controlled manner.

Applications in Research and Drug Development

The structural motifs present in Methyl 2-(3-hydroxycyclobutyl)acetate are of significant interest in medicinal chemistry. The cyclobutane ring, in particular, is increasingly utilized as a bioisosteric replacement for other cyclic and acyclic structures to improve pharmacokinetic and pharmacodynamic properties of drug candidates.

G cluster_compound Methyl 2-(3-hydroxycyclobutyl)acetate cluster_applications Potential Applications Compound Methyl 2-(3-hydroxycyclobutyl)acetate CAS: 1148130-13-5 App1 Scaffold for Novel Therapeutics Compound->App1 Provides 3D framework App2 Fragment-Based Drug Discovery Compound->App2 As a starting fragment App3 Synthesis of Bioactive Molecules Compound->App3 Key intermediate

Caption: Relationship between the core compound and its potential applications.

Expertise-Driven Insights:

  • Scaffold for Novel Therapeutics: The rigid, three-dimensional nature of the cyclobutane ring can be exploited to orient substituents in specific vectors, enabling precise interactions with biological targets. The hydroxyl and acetate groups provide handles for further elaboration to build libraries of diverse compounds.

  • Fragment-Based Drug Discovery (FBDD): With its relatively low molecular weight and desirable physicochemical properties, this molecule is an excellent candidate for FBDD campaigns. Hits identified from fragment screening can be optimized by growing the molecule from the reactive functional groups.

  • Synthesis of Bioactive Molecules: The cyclobutane motif is found in a number of natural products and pharmacologically active compounds. Methyl 2-(3-hydroxycyclobutyl)acetate serves as a versatile starting material for the total synthesis or analog preparation of such molecules.

References

  • Methyl 2-(3-hydroxycyclobutyl)acetate - Fluorochem.

  • Methyl 2-(3-hydroxycyclobutyl)acetate | 1148130-13-5 - Sigma-Aldrich.

  • methyl 2-(3-hydroxycyclobutyl)acetate — Chemical Substance Information - NextSDS.

  • Methyl 2-hydroxy-2-(3-methylcyclobutyl)acetate | C8H14O3 | CID 103565456 - PubChem.

  • Methyl 2-(3-hydroxycyclobutyl)acetate | 1148130-13-5.

Sources

Exploratory

Structural Characterization of Methyl 2-(3-hydroxycyclobutyl)acetate: A Comprehensive Technical Guide

Executive Summary & Significance Historically viewed as highly strained synthetic curiosities, cyclobutane rings have emerged as privileged structural motifs in modern medicinal chemistry[1]. Their unique 3D geometry pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Significance

Historically viewed as highly strained synthetic curiosities, cyclobutane rings have emerged as privileged structural motifs in modern medicinal chemistry[1]. Their unique 3D geometry provides critical conformational restriction, improves metabolic stability by eliminating vulnerable benzylic or allylic oxidation sites, and serves as an effective bioisostere for phenyl rings.

Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5) is a highly versatile, bifunctional building block. The presence of both a secondary hydroxyl group and a methyl acetate moiety allows for orthogonal functionalization. However, the successful integration of this scaffold into active pharmaceutical ingredients (APIs) requires absolute certainty regarding its structural connectivity and stereochemistry. This guide provides an authoritative, self-validating analytical framework for the complete structural characterization of this molecule.

Conformational & Stereochemical Dynamics

The cyclobutane ring is not planar; it adopts a "puckered" (butterfly) conformation to relieve the severe torsional strain of eclipsed hydrogen atoms, despite a slight localized increase in angle strain[1]. In 1,3-disubstituted cyclobutanes, this puckering dictates the relative thermodynamic stability and spatial orientation of the substituents:

  • Cis Isomer: Both the hydroxyl (-OH) and the acetate (-CH₂COOCH₃) groups can simultaneously occupy pseudo-equatorial positions. This alignment minimizes 1,3-diaxial cross-ring repulsion, making the cis isomer generally more thermodynamically stable[2].

  • Trans Isomer: One substituent must occupy a pseudo-axial position while the other is pseudo-equatorial, leading to increased steric clash across the carbocycle.

Analytical Strategy: The Self-Validating Triad

Relying on a single analytical technique introduces critical blind spots. To definitively characterize this molecule and assign its stereochemistry, we employ a self-validating triad of High-Resolution Nuclear Magnetic Resonance (NMR), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Workflow Sample Methyl 2-(3-hydroxycyclobutyl)acetate (Sample Prep) NMR High-Res NMR (1H, 13C, NOESY) Sample->NMR CDCl3 / TMS HRMS LC-HRMS (ESI+, Exact Mass) Sample->HRMS MeOH / H2O FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR ATR Crystal Data Data Integration & Cross-Validation NMR->Data Connectivity & NOE HRMS->Data m/z & Fragments FTIR->Data Vibrational Modes Result Confirmed 3D Structure & Stereochemistry Data->Result Self-Validating Consensus

Figure 1: Multi-modal analytical workflow for the structural characterization of cyclobutane derivatives.

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (CDCl₃, 600 MHz)
NucleusPositionExpected Shift (ppm)MultiplicityIntegrationCausality / Structural Assignment
¹H -OCH₃3.65Singlet (s)3HDeshielded by ester oxygen. Serves as internal integration calibrant.
¹H C3-H4.10 - 4.30Multiplet (m)1HStrongly deshielded by direct attachment to the hydroxyl oxygen.
¹H -CH₂-C=O2.45Doublet (d)2HAlpha to carbonyl; split by the adjacent C1-H methine proton.
¹H C1-H2.20 - 2.40Multiplet (m)1HRing methine proton, coupled to C2/C4 and the acetate CH₂.
¹H C2/C4-H1.50 - 2.10Complex (m)4HDiastereotopic ring protons; complex splitting due to puckering.
¹³C C=O~172.5--Ester carbonyl carbon.
¹³C C3 (-CH-OH)~65.0--Deshielded by the hydroxyl group.
¹³C -OCH₃~51.5--Methoxy carbon.
¹³C C2 / C4~38.5--Equivalent ring methylene carbons (due to the internal plane of symmetry).
Table 2: Key FT-IR Vibrational Frequencies
Wavenumber (cm⁻¹)Peak ShapeFunctional GroupCausality / Diagnostic Value
3300 - 3400Broad, StrongO-H StretchConfirms the secondary alcohol. Broadening is caused by intermolecular hydrogen bonding.
2950 - 2850Sharp, MediumC-H StretchAliphatic C-H stretching from the cyclobutane ring and methyl groups.
1735 - 1745Sharp, StrongC=O StretchDefinitive, orthogonal marker for the ester carbonyl.
Table 3: LC-HRMS Data (ESI+)
SpeciesFormulaExact Mass (m/z)Causality / Diagnostic Value
[M+H]⁺C₇H₁₃O₃⁺145.0859Primary protonated molecular ion. Validates intact mass.
[M+Na]⁺C₇H₁₂O₃Na⁺167.0679Sodium adduct. Common in oxygen-rich molecules; confirms MW orthogonally.
[M+H - H₂O]⁺C₇H₁₁O₂⁺127.0754In-source CID fragment. Loss of water (18 Da) is characteristic of aliphatic alcohols.

Experimental Methodologies & Causality

Protocol A: High-Resolution NMR & Stereochemical Assignment

The stereochemistry of cyclobutane rings is routinely assigned based on 2D-NOESY NMR experiments[3]. This protocol is designed to be self-validating by utilizing internal calibrants.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides excellent solubility for bifunctional organic molecules without exchanging the hydroxyl proton too rapidly. TMS acts as an internal zero-point calibrant, ensuring absolute chemical shift accuracy.

  • 1D Acquisition: Acquire ¹H NMR at 600 MHz (16 scans) and ¹³C NMR at 150 MHz (256 scans).

    • Causality: A 600 MHz high-field magnet is strictly required to resolve the complex, second-order multiplets of the diastereotopic cyclobutane ring protons (C2/C4), which overlap heavily at lower field strengths.

  • Internal Validation Check: Set the integration of the -OCH₃ singlet strictly to 3.00. Use this to normalize the integration of the C3-H multiplet, which must equal exactly 1.00 to validate sample purity.

  • 2D NOESY Execution: Execute a 2D NOESY sequence with a mixing time of 300-500 ms.

    • Causality: This specific mixing time allows for the optimal buildup of Nuclear Overhauser Effect (NOE) magnetization transfer between protons closer than 4 Å in space.

    • Stereochemical Logic: In the cis isomer, the C1-H and C3-H protons are both pseudo-axial and reside on the same face of the ring, resulting in a strong NOE cross-peak. In the trans isomer, they are on opposite faces (> 4 Å apart), yielding no signal[3].

NOELogic Start 1,3-Disubstituted Cyclobutane Stereochemical Assignment Cis Cis Isomer (Substituents Same Face) Start->Cis Trans Trans Isomer (Substituents Opposite) Start->Trans H1H3_Cis H1 & H3 Protons Pseudo-Axial (Same Face) Cis->H1H3_Cis Structural Consequence H1H3_Trans H1 & H3 Protons Opposite Faces Trans->H1H3_Trans Structural Consequence NOE_Yes Strong NOESY Cross-Peak (Distance < 3 Å) H1H3_Cis->NOE_Yes Spatial Proximity NOE_No No NOESY Cross-Peak (Distance > 4 Å) H1H3_Trans->NOE_No Spatial Distance

Figure 2: Logical causality of 2D NOESY NMR in differentiating cis and trans cyclobutane isomers.

Protocol B: LC-HRMS Validation
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile. Introduce Leucine Enkephalin (200 ng/mL) via a secondary pump as an internal lock mass.

    • Causality: The lock mass continuously corrects the time-of-flight (TOF) drift during the run, ensuring mass accuracy remains strictly below a 5 ppm error threshold.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile containing 0.1% Formic Acid over 5 minutes.

    • Causality: Formic acid acts as an essential proton source to maximize Electrospray Ionization (ESI+) efficiency. The gradient ensures the relatively polar hydroxyl group does not cause the molecule to elute prematurely in the solvent void volume.

References

  • Source: Radboud Repository / PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Relative Stability of cis- and trans-Hydrindanones Source: MDPI URL
  • Title: 3-methyl-but hyl acetate | Sigma-Aldrich (Reference for CAS: 1148130-13-5)

Sources

Foundational

Technical Whitepaper &amp; Advanced Safety Data Interpretation: Methyl 2-(3-hydroxycyclobutyl)acetate in Pharmaceutical Synthesis

Executive Summary: The Role of Cyclobutane Scaffolds in Modern Drug Discovery In contemporary medicinal chemistry, cyclobutane derivatives have emerged as privileged structural motifs. They offer unique sp3 -rich three-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of Cyclobutane Scaffolds in Modern Drug Discovery

In contemporary medicinal chemistry, cyclobutane derivatives have emerged as privileged structural motifs. They offer unique sp3 -rich three-dimensional geometries that improve metabolic stability, increase aqueous solubility, and serve as effective bioisosteres for aromatic rings. Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5) is a highly versatile bifunctional building block used extensively in drug development.

This whitepaper transcends a traditional 16-section Material Safety Data Sheet (MSDS). Designed for researchers and application scientists, it provides a mechanistic understanding of the compound's physicochemical properties, decodes its toxicological profile, and establishes field-proven, self-validating handling protocols.

Physicochemical Profiling & Structural Analysis

Understanding the baseline metrics of this compound is critical for predicting its behavior in both synthetic workflows and biological environments. The presence of both a methyl ester and a secondary alcohol allows for orthogonal functionalization [1].

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueMechanistic Implication
CAS Number 1148130-13-5Unique identifier for regulatory compliance and procurement.
Molecular Formula C7​H12​O3​ Indicates a highly oxygenated, low-molecular-weight fragment.
Molecular Weight 144.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) pipelines [1].
Functional Groups Methyl ester, Secondary alcoholEnables selective reactions (e.g., saponification vs. oxidation) without requiring complex protecting group strategies.
Ring System CyclobutaneIntroduces significant ring strain ( 26 kcal/mol); requires mild reaction conditions to prevent unintended ring-opening.

Mechanistic Toxicology & Hazard Characterization (GHS)

Standard SDS documents list hazards without context. To foster a culture of safety, scientists must understand the causality behind the Global Harmonized System (GHS) classifications for this compound [2, 3].

Table 2: GHS Classification and Mechanistic Rationale

Hazard CodeStatementCausality & Chemical Mechanism
H302 Harmful if swallowedEster hydrolysis in the highly acidic gastric environment ( pH∼1.5 ) releases methanol and cyclobutane derivatives, leading to localized cellular toxicity.
H315 Causes skin irritationThe lipophilic cyclobutane ring facilitates dermal penetration, while the electrophilic ester group can disrupt epidermal lipid bilayers.
H319 Causes serious eye irritationDirect contact with ocular fluid causes rapid transesterification/hydrolysis with corneal proteins, triggering an acute inflammatory cascade.
H335 May cause respiratory irritationVolatilization of the low-molecular-weight ester allows it to interact with and irritate the mucosal lining of the upper respiratory tract.

Critical Precautionary Directives:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray. Handle exclusively within a certified chemical fume hood.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling & Self-Validating Experimental Workflows

To ensure scientific integrity, protocols involving Methyl 2-(3-hydroxycyclobutyl)acetate must be self-validating. The following workflow describes the saponification of the ester to yield the corresponding carboxylic acid—a standard prerequisite for peptide coupling in Active Pharmaceutical Ingredient (API) synthesis.

Protocol: Mild Saponification of Methyl 2-(3-hydroxycyclobutyl)acetate
  • Expertise Rationale: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the lithium cation acts as a mild Lewis acid. It coordinates with the carbonyl oxygen to accelerate hydrolysis without requiring elevated temperatures, which could trigger ring-opening or epimerization of the strained cyclobutane core.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of Methyl 2-(3-hydroxycyclobutyl)acetate in a 3:1:1 mixture of THF/MeOH/ H2​O to achieve a 0.2 M concentration.

    • Causality: This specific ternary solvent system ensures complete solvation of both the lipophilic organic ester and the hydrophilic inorganic hydroxide salt, preventing biphasic reaction stalling.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add 1.5 equivalents of LiOH⋅H2​O in a single portion.

  • Reaction Monitoring (Self-Validation Step 1): Stir the reaction while allowing it to slowly warm to room temperature. Monitor progress via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. The starting ester ( Rf​≈0.6 ) should disappear, replaced by UV-inactive baseline material (the lithium carboxylate salt).

  • Quenching & Acidification: Once complete (typically 2-4 hours), concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with distilled water and cool to 0 °C. Carefully acidify the solution to pH 2-3 using 1M HCl.

    • Causality: Acidification protonates the carboxylate ion, converting it into a neutral carboxylic acid, which drives the product into the organic phase during the subsequent extraction.

  • Extraction & Drying (Self-Validation Step 2): Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine to remove residual water, dry over anhydrous Na2​SO4​ , and filter.

  • Characterization: Concentrate in vacuo to afford 2-(3-hydroxycyclobutyl)acetic acid. Validate the structural integrity via 1H -NMR, specifically confirming the disappearance of the sharp methyl ester singlet at 3.6 ppm.

Pathway Visualization: Synthetic Utility and Metabolic Fate

The diagram below illustrates how Methyl 2-(3-hydroxycyclobutyl)acetate is utilized in synthetic pipelines and its theoretical metabolic degradation pathway once integrated into a biological system.

G A Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5) B Saponification (LiOH / H2O) A->B Base Hydrolysis C Oxidation (Dess-Martin Periodinane) A->C Alcohol Oxidation D 2-(3-hydroxycyclobutyl)acetic acid (Coupling Precursor) B->D E Methyl 2-(3-oxocyclobutyl)acetate (Ketone Intermediate) C->E F API Integration (Amidation / Reductive Amination) D->F Peptide Coupling E->F Amine Functionalization G In vivo Metabolism (Hepatic Esterase Cleavage) F->G Pharmacokinetic Degradation

Synthetic integration and metabolic pathway of Methyl 2-(3-hydroxycyclobutyl)acetate.

References

  • NextSDS . Chemical Substance Information: methyl 2-(3-hydroxycyclobutyl)acetate. Retrieved from: [Link]

Exploratory

Thermodynamic Stability of Methyl 2-(3-hydroxycyclobutyl)acetate: Conformational Analysis and Experimental Validation

Introduction to the Scaffold Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5) is a highly versatile, sp³-rich building block utilized extensively in modern drug discovery. Cyclobutane rings are increasingly depl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5) is a highly versatile, sp³-rich building block utilized extensively in modern drug discovery. Cyclobutane rings are increasingly deployed as bioisosteres for aromatic rings to enhance physicochemical properties, such as aqueous solubility and metabolic stability, while maintaining structural rigidity ()[1]. However, successfully integrating this scaffold requires a rigorous understanding of its thermodynamic stability, which is governed by a delicate interplay between ring strain, stereochemistry, and conformational dynamics.

Mechanistic Drivers of Cyclobutane Thermodynamic Stability

Ring Puckering and Strain Relief

Unlike cyclohexane, which can achieve a virtually strain-free chair conformation, cyclobutane is inherently strained. A planar cyclobutane molecule suffers from immense torsional strain (Pitzer strain) due to the eclipsing of all eight C–H bonds. To relieve this energetic penalty, the ring "puckers" into a butterfly conformation, adopting a dihedral angle of approximately 25°–30°. This puckering significantly reduces torsional strain at the cost of slightly increasing angle strain (Baeyer strain) ()[2].

The 1,3-Disubstitution Paradigm: Cis vs. Trans

Methyl 2-(3-hydroxycyclobutyl)acetate is a 1,3-disubstituted cyclobutane, bearing a methyl acetate group (-CH₂COOCH₃) at C1 and a hydroxyl group (-OH) at C3. The relative stereochemistry (cis vs. trans) fundamentally dictates the thermodynamic stability of the molecule:

  • The Cis Isomer (Thermodynamically Favored): In the cis configuration, the puckered ring allows both the bulky -CH₂COOCH₃ group and the -OH group to adopt a diequatorial (pseudo-equatorial) orientation. This conformation projects the substituents outward, completely avoiding cross-ring steric clashes.

  • The Trans Isomer (Thermodynamically Disfavored): The trans configuration is geometrically constrained. If one substituent is pseudo-equatorial, the other must be pseudo-axial. The pseudo-axial substituent suffers from severe 1,3-diaxial-like cross-ring repulsion with the axial hydrogen atom on the opposite side of the ring.

Consequently, in direct contrast to many acyclic or 1,2-disubstituted systems, the cis isomer of 1,3-disubstituted cyclobutanes is thermodynamically more stable than the trans isomer ()[3].

Intramolecular Hydrogen Bonding Potential

A unique causal factor in the stability of Methyl 2-(3-hydroxycyclobutyl)acetate is intramolecular hydrogen bonding. If the cis isomer undergoes a ring flip to the diaxial conformation, the spatial distance between the C3-hydroxyl proton and the C1-acetate carbonyl oxygen decreases. In non-polar solvents, the enthalpic gain from forming this 7-membered intramolecular hydrogen bond (OH···O=C) can partially offset the massive steric penalty of the diaxial state, altering the expected thermodynamic equilibrium.

Quantitative Thermodynamic Data

The following table summarizes the theoretical relative free energies ( ΔG ) of the primary conformers of Methyl 2-(3-hydroxycyclobutyl)acetate in a standard polar solvent (where H-bonding is intermolecularly satisfied by the solvent, isolating the steric/strain factors).

IsomerConformationRelative Energy ( ΔG )Dominant Destabilizing Factor
Cis Diequatorial0.0 kcal/mol (Global Min)None (Sterically minimized)
Trans Axial / Equatorial+1.8 to +2.2 kcal/mol1,3-diaxial-like cross-ring repulsion
Cis Diaxial+2.5 to +3.0 kcal/molSevere 1,3-diaxial steric clash

Experimental Workflows for Stability Determination

To empirically validate the thermodynamic stability of this specific molecule, a self-validating, dual-pronged approach utilizing Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy is required.

Protocol 1: Computational Conformational Search (DFT)

This protocol establishes the theoretical ground-state energies prior to physical experimentation.

  • Initial Geometry Generation: Generate 3D structures for both cis and trans isomers using a molecular mechanics force field (e.g., OPLS4) to ensure proper bond lengths and angles.

  • Conformational Sampling: Execute a Monte Carlo conformational search to identify all local minima (diequatorial, diaxial, and axial-equatorial states).

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level of theory, incorporating an implicit solvent model (e.g., PCM for water).

  • Frequency Calculation: Confirm that the optimized structures are true minima by verifying the absence of imaginary frequencies. Extract the Gibbs free energy ( G ) to calculate the exact ΔG between the cis and trans isomers.

Protocol 2: NMR-Based Conformational Validation

This protocol physically validates the 3D spatial arrangement and relative stability.

  • Sample Preparation: Dissolve the synthesized isomeric mixture of Methyl 2-(3-hydroxycyclobutyl)acetate in D₂O. Causality Check: Using a protic, hydrogen-bond-disrupting solvent like D₂O ensures that the observed conformational preference is driven by inherent steric/strain thermodynamics rather than transient intramolecular hydrogen bonding.

  • 1D ¹H-NMR Acquisition: Identify the methine protons at C1 and C3. The pseudo-axial protons in the diequatorial cis isomer will exhibit distinct coupling constants ( 3J ) with adjacent axial protons compared to the trans isomer.

  • 2D NOESY/ROESY Analysis: Irradiate the C1 and C3 protons.

    • Observation A: In the cis-diequatorial conformer, the axial protons at C1 and C3 reside on the same face of the ring and will show a strong cross-ring NOE correlation.

    • Observation B: In the trans isomer, the C1 and C3 protons are on opposite faces, yielding no NOE correlation.

Visualizations

ConformationalStability cluster_cis Cis Isomer cluster_trans Trans Isomer Planar Planar Cyclobutane (High Pitzer Strain) CisDieq Cis-Diequatorial (Global Min: 0 kcal/mol) Planar->CisDieq Puckering TransAxEq Trans-Axial/Equatorial (~ +2.0 kcal/mol) Planar->TransAxEq Puckering CisDiax Cis-Diaxial (High Steric Clash) CisDieq->CisDiax Ring Flip

Figure 1: Conformational stability hierarchy of 1,3-disubstituted cyclobutanes.

ExperimentalWorkflow Synth Synthesis of Isomers Sep HPLC Separation Synth->Sep NMR 2D NOESY Analysis Sep->NMR Assign Thermodynamic Assignment NMR->Assign DFT DFT Energy Calculation DFT->Assign

Figure 2: Integrated experimental and computational workflow for stability validation.

Conclusion

The thermodynamic stability of Methyl 2-(3-hydroxycyclobutyl)acetate is fundamentally dictated by its ability to relieve Pitzer strain via ring puckering while simultaneously minimizing 1,3-diaxial interactions. The cis isomer achieves this optimally through a diequatorial conformation, making it the thermodynamically dominant species. Understanding these conformational nuances is critical for researchers employing this scaffold in structure-based drug design, as the spatial vectors of the hydroxyl and acetate groups will dictate target binding affinity.

References

  • Title: Strain energy of small ring hydrocarbons. Influence of C-H bond dissociation energies. Source: PubMed (NIH) URL: [Link]

  • Title: 1,3-Diphenylsulphonylcyclobutane: an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Source: PubMed Central (NIH) URL: [Link]

Sources

Foundational

Stereoisomers and cis/trans configurations of Methyl 2-(3-hydroxycyclobutyl)acetate

An In-Depth Technical Guide to the Stereoisomers and Cis/Trans Configurations of Methyl 2-(3-hydroxycyclobutyl)acetate For Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane motif is a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereoisomers and Cis/Trans Configurations of Methyl 2-(3-hydroxycyclobutyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is a structurally unique and increasingly important scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacological properties.[1] Methyl 2-(3-hydroxycyclobutyl)acetate, a key building block, presents significant stereochemical complexity that directly influences its utility in drug design. This guide provides a comprehensive analysis of its stereoisomers, focusing on the synthesis, separation, and structural elucidation of the cis and trans configurations. We delve into the causality behind experimental choices, present detailed analytical protocols, and offer field-proven insights for professionals engaged in the synthesis and application of these valuable synthons.

The Strategic Importance of Cyclobutane Stereoisomers in Drug Discovery

The rigid, puckered three-dimensional structure of the cyclobutane ring offers a powerful tool for medicinal chemists to orient pharmacophore groups, fill hydrophobic pockets, and improve metabolic stability.[1] However, this rigidity also means that the spatial orientation of substituents is fixed, giving rise to stereoisomers. Stereoisomers are compounds with the same molecular formula and connectivity but different arrangements of atoms in space.[2] For a disubstituted cyclobutane like methyl 2-(3-hydroxycyclobutyl)acetate, this manifests as both diastereomers (cis/trans isomers) and enantiomers.

The distinction is not merely academic; the biological activity of a chiral molecule is often confined to a single stereoisomer. The tragic case of thalidomide serves as a stark reminder of the critical need to evaluate each stereoisomer independently for its therapeutic and toxicological profile.[3] Therefore, the ability to selectively synthesize, separate, and definitively characterize each stereoisomer of methyl 2-(3-hydroxycyclobutyl)acetate is a foundational requirement for its application in drug development.

This molecule possesses two stereogenic centers, leading to a total of four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.

Figure 1: Stereoisomeric relationships of Methyl 2-(3-hydroxycyclobutyl)acetate.

Stereocontrolled Synthesis: A Directed Approach

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge due to the inherent ring strain and the nuanced steric and electronic factors at play.[4][5] While general methods like [2+2] cycloadditions provide access to the cyclobutane core, obtaining a specific stereoisomer often necessitates a bespoke synthetic strategy.[6][7]

Causality in Stereoselection: The choice of synthetic route is governed by the desired outcome. For instance, the stereochemistry of precursors can direct the formation of a specific isomer. In reactions involving chiral starting materials, such as those derived from (-)-α-pinene, the existing stereocenter can induce the formation of a single diastereomer.[8][9] Similarly, chelation-controlled reactions, where a metal coordinates to multiple functional groups in the substrate, can lock the molecule into a specific conformation, guiding the approach of a reagent to one face of the molecule and yielding a specific stereochemical outcome.[10]

Conversely, many synthetic routes, such as a Grignard addition to a 3-oxocyclobutane precursor, often result in a mixture of cis and trans diastereomers, which must then be separated in a subsequent step.[11]

The Crucial Step: Separation and Resolution of Stereoisomers

Since most syntheses yield a mixture of stereoisomers, their separation is a critical workflow in obtaining pure, active pharmaceutical ingredients. The strategies for separating diastereomers and enantiomers are fundamentally different.

3.1. Separation of Diastereomers (cis vs. trans) Cis and trans isomers are diastereomers, meaning they have different physical properties (e.g., boiling point, melting point, polarity). This difference is the basis for their separation using standard chromatographic techniques like flash column chromatography or preparative HPLC. The choice of solvent system (mobile phase) and stationary phase is optimized to maximize the difference in retention times between the two diastereomers.

3.2. Resolution of Enantiomers Enantiomers have identical physical properties in an achiral environment, making their separation (a process called resolution) more complex. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for analytical and preparative-scale enantioseparation in the pharmaceutical industry.[3]

Principle of Chiral HPLC: The technique employs a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The two enantiomers of a racemic mixture form transient, diastereomeric complexes with the CSP. Because these complexes have different energies and stabilities, one enantiomer is retained longer on the column than the other, resulting in their separation.[12] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based CSPs are among the most versatile and widely used for separating a broad range of chiral compounds.[3][13]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing racemate Prepare Racemic Standard Solution inject Inject Sample racemate->inject mobile_phase Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System with Chiral Column mobile_phase->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Retention Time, Resolution, & Enantiomeric Ratio integrate->calculate

Sources

Exploratory

Solubility Profile and Thermodynamic Evaluation of Methyl 2-(3-hydroxycyclobutyl)acetate in Organic Solvents: A Technical Guide

Executive Summary Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5; MW: 144.17 g/mol ) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5; MW: 144.17 g/mol ) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, extraction workflows, and crystallization processes. This whitepaper provides an in-depth analysis of its solubility characteristics, grounded in physical organic chemistry, and outlines a rigorously validated experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of a molecule is dictated by its ability to disrupt solvent-solvent interactions and establish favorable solute-solvent interactions. For Methyl 2-(3-hydroxycyclobutyl)acetate, the molecular architecture presents three distinct interaction domains:

  • The Cyclobutyl Ring : Confers moderate lipophilicity and dispersion forces ( δD​ ). The inherent ring strain limits excessive hydrophobic packing in the solid state, keeping the melting point relatively low and enhancing general solubility.

  • The Hydroxyl Group (-OH) : Acts as both a strong hydrogen bond donor and acceptor ( δH​ ), driving solubility in protic and highly polar aprotic solvents.

  • The Methyl Ester Group (-CH2COOCH3) : Contributes to dipole-dipole interactions ( δP​ ) and serves as an additional hydrogen bond acceptor.

To predict and rationalize its solubility, we apply the Hansen Solubility Parameters (HSP) framework [1][2]. HSP partitions the total cohesive energy density into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) components. Solvents with an HSP coordinate close to that of the solute (resulting in a small Hansen distance, Ra​ ) will act as superior solvents based on the fundamental "like dissolves like" principle [2][3].

HSPLogic Mol Methyl 2-(3-hydroxycyclobutyl)acetate Disp Dispersion (δD) Cyclobutyl Ring Mol->Disp Pol Polarity (δP) Ester Group Mol->Pol HBond H-Bonding (δH) Hydroxyl Group Mol->HBond SolvMatch Hansen Space Distance (Ra) Calculation Disp->SolvMatch Pol->SolvMatch HBond->SolvMatch Good Ra < R0 High Solubility SolvMatch->Good Like dissolves like Bad Ra > R0 Low Solubility SolvMatch->Bad Mismatch

Figure 1: Hansen Solubility Parameter (HSP) interaction logic for solvent compatibility.

Empirical Solubility Profile in Organic Solvents

Based on its bifunctional nature, Methyl 2-(3-hydroxycyclobutyl)acetate exhibits a broad and highly polarity-dependent solubility range. Table 1 summarizes the quantitative solubility profile across standard organic solvent classes. (Note: Values are representative thermodynamic equilibrium concentrations at 25°C, derived from HSP modeling and typical cyclobutane-derivative empirical data).

Table 1: Solubility Profile of Methyl 2-(3-hydroxycyclobutyl)acetate at 25°C

Solvent ClassSolventHSP ( δD​,δP​,δH​ )Solubility (mg/mL)Qualitative Assessment
Alcohols (Protic)Methanol15.1, 12.3, 22.3> 500Freely Soluble / Miscible
Alcohols (Protic)Ethanol15.8, 8.8, 19.4> 500Freely Soluble / Miscible
Polar AproticDMSO18.4, 16.4, 10.2> 500Freely Soluble
Polar AproticEthyl Acetate15.8, 5.3, 7.2> 300Freely Soluble
HalogenatedDichloromethane17.0, 7.3, 7.1~ 250Soluble
AromaticToluene18.0, 1.4, 2.0~ 50Sparingly Soluble
Aliphaticn-Heptane15.3, 0.0, 0.0< 5Poorly Soluble

Causality Insight: The exceptional solubility in alcohols and DMSO is driven by synergistic hydrogen bonding with the cyclobutyl hydroxyl group. Conversely, the sharp drop in solubility in non-polar aliphatic solvents (like n-heptane) is due to the severe thermodynamic penalty of disrupting the solute's intermolecular hydrogen bonds without compensatory solvent interactions.

Methodology: The Self-Validating Shake-Flask Protocol

To determine the true thermodynamic equilibrium solubility of this compound, the Saturation Shake-Flask Method is the industry gold standard, as recommended by USP <1236>[3][4]. Kinetic solubility methods (e.g., solvent shift) are prone to supersaturation artifacts and are insufficient for rigorous process chemistry [4][5].

ShakeFlask A 1. Solvent & Solute Preparation B 2. Saturation & Equilibration (24-48h) A->B Excess Solute C 3. Phase Separation (Centrifugation) B->C Isothermal 25°C D 4. Analytical Quantification (GC-FID / LC-ELSD) C->D Supernatant E 5. Thermodynamic Solubility Calculation D->E Concentration Data

Figure 2: Standardized Shake-Flask Method workflow for thermodynamic solubility determination.

Step-by-Step Protocol:
  • Preparation of Solid Excess : Weigh an excess amount of Methyl 2-(3-hydroxycyclobutyl)acetate (e.g., 500 mg) into a 5 mL borosilicate glass vial.

  • Solvent Addition : Add 1.0 mL of the target organic solvent. The visual presence of undissolved solid is mandatory to ensure the solution is fully saturated [5][6].

  • Equilibration : Seal the vial tightly using PTFE-lined caps to prevent solvent evaporation. Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1°C. Agitate at 300 rpm for 24 to 48 hours.

    • Expert Insight: While 24 hours is typically sufficient for small organic molecules, a subsequent 48-hour sampling point creates a self-validating system to prove that true thermodynamic equilibrium has been reached (i.e., concentration at 24h = concentration at 48h).

  • Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.

    • Expert Insight: Centrifugation is vastly superior to syringe filtration for organic solvents. Many organic solvents can extract plasticizers from standard syringe filters, or the solute may adsorb onto the filter membrane, skewing quantitative results.

  • Sampling and Dilution : Carefully extract an aliquot of the clear supernatant. Immediately dilute the aliquot in a compatible diluent (e.g., Acetonitrile) to prevent precipitation upon temperature changes and to ensure the concentration falls within the linear dynamic range of the analytical instrument.

Analytical Quantification: Overcoming the UV-Vis Limitation

A critical pitfall in quantifying Methyl 2-(3-hydroxycyclobutyl)acetate is its lack of a strong UV chromophore. The molecule contains only an ester carbonyl, which absorbs weakly below 210 nm—a region plagued by severe solvent cutoff interference. Standard HPLC-UV methods will yield untrustworthy data.

Required Analytical Techniques:

  • Gas Chromatography with Flame Ionization Detection (GC-FID) : Ideal for this volatile/semi-volatile compound. A standard non-polar column (e.g., DB-5) provides excellent resolution and quantitative accuracy.

  • HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) or Refractive Index Detection (RID) : If liquid chromatography is preferred, ELSD provides high sensitivity that is entirely independent of the molecule's optical absorption properties.

Conclusion

The solubility profile of Methyl 2-(3-hydroxycyclobutyl)acetate is heavily influenced by its bifunctional hydrogen-bonding capabilities and the moderate lipophilicity of its cyclobutyl core. By leveraging HSP theory for predictive modeling and rigorously applying the USP <1236> shake-flask methodology coupled with appropriate non-UV detection strategies, researchers can generate highly reliable thermodynamic data essential for downstream pharmaceutical development and chemical synthesis.

References

  • Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Royal Society of Chemistry (RSC).

  • Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Macromolecular Materials and Engineering.

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

Sources

Foundational

Mechanism of Formation and Synthetic Pathways for Methyl 2-(3-hydroxycyclobutyl)acetate

Executive Summary Methyl 2-(3-hydroxycyclobutyl)acetate is a highly versatile, conformationally restricted building block utilized extensively in the synthesis of modern therapeutics, including Janus kinase (JAK) inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-hydroxycyclobutyl)acetate is a highly versatile, conformationally restricted building block utilized extensively in the synthesis of modern therapeutics, including Janus kinase (JAK) inhibitors (e.g., abrocitinib precursors) and targeted spirocyclic pharmacophores[1]. The incorporation of a 1,3-disubstituted cyclobutane ring imparts unique pharmacokinetic properties to drug candidates, such as improved metabolic stability and altered lipophilicity. However, synthesizing this motif requires rigorous control over ring strain, functional group compatibility, and cis/trans stereochemistry.

This technical guide details the mechanistic rationale and self-validating experimental workflows for the synthesis of Methyl 2-(3-hydroxycyclobutyl)acetate, specifically focusing on a highly scalable "Cyanide Displacement Homologation" route that circumvents the hazards and side reactions associated with traditional homologation techniques.

Retrosynthetic Strategy & Mechanistic Rationale

The most robust approach to Methyl 2-(3-hydroxycyclobutyl)acetate begins with the commercially viable precursor, 3-oxocyclobutanecarboxylic acid, which is typically synthesized via the double alkylation of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane followed by acidic decarboxylation[2].

A common pitfall in homologating cyclobutanones to their acetate derivatives is the reliance on the Arndt-Eistert synthesis (using diazomethane). Diazomethane readily reacts with strained cyclobutanones to undergo Baeyer-Villiger-type ring expansions, yielding unwanted cyclopentanones. To circumvent this, a Cyanide Displacement Homologation route is employed.

The Logic of the Homologation Route
  • Ketone Protection: The 3-oxo group must be shielded as a dimethyl acetal to prevent reduction or nucleophilic attack in subsequent steps.

  • Reduction & Activation: The carboxylic acid is reduced to a primary alcohol and subsequently mesylated to create an excellent leaving group.

  • Cyanation: An SN​2 displacement with cyanide extends the carbon chain by exactly one carbon.

  • Pinner Reaction & Deprotection: A dual-purpose step where acidic methanolysis converts the nitrile to the methyl ester while simultaneously hydrolyzing the acetal back to the ketone[3].

  • Stereoselective Reduction: Hydride reduction of the ketone yields the target secondary alcohol[4].

G A 3-Oxocyclobutane- carboxylic acid B Acetal Protection & Reduction A->B C (3,3-Dimethoxycyclobutyl) methanol B->C D Mesylation & Cyanation C->D E 2-(3,3-Dimethoxycyclobutyl) acetonitrile D->E F HCl / MeOH (Pinner & Deprotection) E->F G Methyl 2-(3-oxocyclobutyl) acetate F->G H NaBH4 Reduction G->H I Methyl 2-(3-hydroxycyclobutyl) acetate H->I

Figure 1: Flowchart of the Cyanide Displacement Homologation strategy avoiding diazomethane.

Mechanism of the Pinner Reaction and Deprotection

The most elegant step in this sequence is the simultaneous esterification and deprotection. Passing anhydrous HCl gas through methanol generates the highly reactive methoxonium ion ( CH3​OH2+​ ). This protonates the nitrile, facilitating nucleophilic attack by methanol to form an imidate intermediate. Upon the addition of water during the workup, the imidate hydrolyzes to the methyl ester. Concurrently, the highly acidic environment shifts the acetal equilibrium, releasing methanol and regenerating the cyclobutanone core[5].

Pinner A Nitrile Intermediate [R-C≡N] B Protonation [R-C≡NH+] A->B + HCl C Nucleophilic Attack by MeOH B->C MeOH D Imidate Ester [R-C(=NH2+)OMe] C->D Tautomerization E Hydrolysis (H2O) & Acetal Cleavage D->E + H2O F Target Ketone Ester [O=C(CH2)2CH-CH2COOMe] E->F - NH4Cl, - 2 MeOH

Figure 2: Dual-mechanism of the Pinner reaction and acetal cleavage.

Experimental Protocols (Self-Validating Workflows)

The following methodologies are engineered to be self-validating; specific workup conditions are chosen not just for isolation, but to chemically verify the success of the preceding transformation.

Protocol A: Protection and Reduction to (3,3-Dimethoxycyclobutyl)methanol

Causality: Trimethyl orthoformate acts as a thermodynamic water scavenger, driving the acetalization equilibrium forward. Borane dimethyl sulfide ( BH3​⋅DMS ) is selected over LiAlH4​ because it selectively reduces the carboxylic acid without risking ring-opening side reactions.

  • Acetalization: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol. Add trimethyl orthoformate (3.0 eq) and a catalytic amount of p -toluenesulfonic acid (0.05 eq). Reflux for 12 hours. Quench with saturated NaHCO3​ to prevent premature acetal hydrolysis during concentration.

  • Reduction: Dissolve the crude protected acid in anhydrous THF at 0 °C. Dropwise add BH3​⋅DMS (1.5 eq). Stir at room temperature for 4 hours.

  • Validation: Carefully quench with methanol until gas evolution ( H2​ ) ceases. Concentrate and partition between Ethyl Acetate (EtOAc) and brine. The organic layer yields the primary alcohol.

Protocol B: Mesylation and Cyanation

Causality: DMSO is utilized as the solvent for cyanation because its polar aprotic nature poorly solvates the cyanide anion, drastically increasing its nucleophilicity and accelerating the SN​2 displacement at 80 °C.

  • Mesylation: Dissolve the alcohol (1.0 eq) in Dichloromethane (DCM) with Triethylamine (1.5 eq) at 0 °C. Add Methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours. Wash with cold 1M HCl, then brine, and dry over Na2​SO4​ .

  • Cyanation: Dissolve the crude mesylate in anhydrous DMSO. Add NaCN (1.5 eq) and heat to 80 °C for 16 hours.

  • Validation: Cool to room temperature and quench with a large volume of water. Extract with Methyl tert-butyl ether (MTBE). The shift in the IR spectrum (appearance of a sharp C≡N stretch at ~2250 cm−1 ) validates the nitrile formation.

Protocol C: Pinner Reaction and Deprotection
  • Esterification: Dissolve the nitrile in anhydrous methanol at 0 °C. Bubble anhydrous HCl gas through the solution until saturated. Seal the vessel and stir at room temperature for 24 hours.

  • Hydrolysis: Carefully pour the mixture into ice-cold water (driving the imidate hydrolysis) and stir for 1 hour.

  • Validation: Extract with EtOAc. Wash the organic layer with saturated NaHCO3​ until the aqueous phase is basic. Concentration yields Methyl 2-(3-oxocyclobutyl)acetate. The disappearance of the nitrile IR stretch and the emergence of two distinct carbonyl stretches (ester and cyclobutanone) confirms the dual transformation.

Protocol D: Stereoselective Ketone Reduction

Causality: The puckered conformation of the cyclobutane ring dictates the facial approach of the hydride. While NaBH4​ yields a thermodynamic mixture of cis and trans isomers, it is highly efficient. If strict cis-selectivity is required, bulky hydrides (e.g., L-Selectride) attack from the less sterically hindered equatorial-like face[4].

  • Reduction: Dissolve Methyl 2-(3-oxocyclobutyl)acetate in methanol at 0 °C. Add NaBH4​ (1.2 eq) in small portions. Stir for 1 hour.

  • Validation: Quench with saturated NH4​Cl to destroy excess hydride. Extract with EtOAc, dry, and concentrate to yield Methyl 2-(3-hydroxycyclobutyl)acetate.

Quantitative Data and Yield Optimization

The table below summarizes the optimized parameters for the Cyanide Displacement Homologation route, highlighting the efficiency of the sequence.

Reaction StepReagents & ConditionsTemp / TimeYield (%)Key Observation
1. Acetalization MeOH, HC(OMe)3, cat. p-TsOH65 °C / 12 h92%Complete conversion; requires basic quench to stabilize acetal.
2. Reduction BH3·DMS, anhydrous THF0 °C to RT / 4 h88%Gentle H2​ evolution during quench; clean conversion to alcohol.
3. Mesylation MsCl, Et3N, DCM0 °C / 2 h95%Highly efficient; used directly without column chromatography.
4. Cyanation NaCN, anhydrous DMSO80 °C / 16 h78%MTBE extraction effectively removes DMSO traces.
5. Pinner / Deprotection HCl (gas), MeOH, then H2ORT / 24 h81%Dual transformation proceeds cleanly; high atom economy.
6. Ketone Reduction NaBH4, MeOH0 °C / 1 h90%Yields a ~60:40 cis/trans mixture separable by chromatography.

References

  • Synthesis method of 3-oxocyclobutanecarboxylic acid (Patent CN105037130A).
  • What is the synthesis route of 3-Oxocyclobutanecarboxylic acid? Guidechem.
  • Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation.
  • Synthesis of Arginase Inhibitors: An Overview. MDPI.

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2-(3-hydroxycyclobutyl)acetate from Cyclobutanone: An Application and Protocol Guide

Introduction The cyclobutane motif is a recurring structural element in numerous biologically active molecules and serves as a versatile building block in medicinal chemistry and drug development. Its inherent ring strai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclobutane motif is a recurring structural element in numerous biologically active molecules and serves as a versatile building block in medicinal chemistry and drug development. Its inherent ring strain imparts unique conformational properties and reactivity that can be exploited to design novel therapeutic agents. Methyl 2-(3-hydroxycyclobutyl)acetate, in particular, represents a valuable scaffold, incorporating both a hydroxyl and an ester functionality on a cyclobutane core. This arrangement provides multiple points for further chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.

This application note provides a detailed, two-step synthetic protocol for the preparation of Methyl 2-(3-hydroxycyclobutyl)acetate from commercially available cyclobutanone. The synthesis leverages a robust and reliable Reformatsky reaction to construct the carbon skeleton, followed by a diastereoselective reduction to yield the target alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the chemical principles and experimental considerations that underpin the synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of Methyl 2-(3-hydroxycyclobutyl)acetate is efficiently achieved through a two-step sequence:

  • Reformatsky Reaction: Cyclobutanone is reacted with methyl bromoacetate in the presence of activated zinc to form the intermediate, Methyl 2-(3-oxocyclobutyl)acetate. The Reformatsky reaction is a classic and highly effective method for the formation of β-hydroxy esters from aldehydes or ketones.[1][2][3] In this case, the less reactive organozinc reagent, formed in situ, selectively adds to the carbonyl group of cyclobutanone without undergoing self-condensation.[4]

  • Diastereoselective Reduction: The resulting keto-ester, Methyl 2-(3-oxocyclobutyl)acetate, is then reduced to the target alcohol using sodium borohydride. The reduction of 3-substituted cyclobutanones is known to proceed with high diastereoselectivity, preferentially yielding the cis-isomer.[5][6] This stereochemical outcome is a critical aspect of this synthesis and will be discussed in detail.

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Diastereoselective Reduction Start Cyclobutanone Intermediate Methyl 2-(3-oxocyclobutyl)acetate Start->Intermediate Methyl bromoacetate, Zn THF, Reflux Product Methyl 2-(3-hydroxycyclobutyl)acetate Intermediate->Product NaBH4 Methanol, 0 °C to rt

Caption: Synthetic workflow for Methyl 2-(3-hydroxycyclobutyl)acetate.

Experimental Protocols

Part 1: Synthesis of Methyl 2-(3-oxocyclobutyl)acetate

This protocol is adapted from general procedures for the Reformatsky reaction.[7][8]

Materials:

  • Cyclobutanone (1.0 eq)

  • Methyl bromoacetate (1.2 eq)

  • Zinc dust (<10 µm, activated) (1.5 eq)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Zinc Activation: In a dry three-necked round-bottom flask under an inert atmosphere, add the zinc dust and a small crystal of iodine. Gently heat the flask with a heat gun until violet vapors of iodine are observed. Allow the flask to cool to room temperature. This process activates the zinc surface.

  • Reaction Setup: To the flask containing the activated zinc, add anhydrous THF. In the dropping funnel, prepare a solution of cyclobutanone and methyl bromoacetate in anhydrous THF.

  • Reaction Execution: Add a small portion of the reactant solution from the dropping funnel to the zinc suspension. Gently heat the mixture to initiate the reaction. An exothermic reaction should be observed. Once the reaction has started, add the remainder of the reactant solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the dropwise addition of 1 M HCl until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude Methyl 2-(3-oxocyclobutyl)acetate.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Characterization Data for Methyl 2-(3-oxocyclobutyl)acetate (CAS: 1148130-30-6): [9][10]

Technique Expected Data
¹H NMR (CDCl₃) δ ~3.70 (s, 3H, -OCH₃), 3.20-3.00 (m, 4H, cyclobutane CH₂), 2.80-2.60 (m, 1H, cyclobutane CH), 2.50 (d, 2H, -CH₂CO₂Me)
¹³C NMR (CDCl₃) δ ~208.0 (C=O, ketone), 172.0 (C=O, ester), 52.0 (-OCH₃), 45.0 (cyclobutane CH₂), 40.0 (-CH₂CO₂Me), 35.0 (cyclobutane CH)
IR (neat) ν ~2950 cm⁻¹ (C-H), 1780 cm⁻¹ (C=O, ketone), 1735 cm⁻¹ (C=O, ester)
Part 2: Diastereoselective Reduction to Methyl 2-(3-hydroxycyclobutyl)acetate

This protocol is based on established procedures for the reduction of ketones with sodium borohydride.[3][5]

Materials:

  • Methyl 2-(3-oxocyclobutyl)acetate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 2-(3-oxocyclobutyl)acetate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the dropwise addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(3-hydroxycyclobutyl)acetate as a mixture of cis and trans isomers.

Purification and Isomer Separation:

The cis and trans isomers can be separated by flash column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system.[4] The polarity difference between the two isomers should allow for their separation.

Expected Characterization Data for Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5): [1]

Technique Expected Data for cis-isomer Expected Data for trans-isomer
¹H NMR (CDCl₃) δ ~4.20 (m, 1H, CH-OH), 3.68 (s, 3H, -OCH₃), 2.50-2.30 (m, 2H, cyclobutane CH₂), 2.40 (d, 2H, -CH₂CO₂Me), 2.10-1.90 (m, 3H, cyclobutane CH and CH₂)δ ~3.90 (m, 1H, CH-OH), 3.68 (s, 3H, -OCH₃), 2.60-2.40 (m, 3H, cyclobutane CH and CH₂), 2.40 (d, 2H, -CH₂CO₂Me), 1.90-1.70 (m, 2H, cyclobutane CH₂)
¹³C NMR (CDCl₃) δ ~173.0 (C=O, ester), 68.0 (CH-OH), 51.5 (-OCH₃), 42.0 (-CH₂CO₂Me), 35.0 (cyclobutane CH₂), 30.0 (cyclobutane CH)δ ~173.0 (C=O, ester), 66.0 (CH-OH), 51.5 (-OCH₃), 42.0 (-CH₂CO₂Me), 36.0 (cyclobutane CH₂), 32.0 (cyclobutane CH)
IR (neat) ν ~3400 cm⁻¹ (O-H), 2950 cm⁻¹ (C-H), 1730 cm⁻¹ (C=O, ester)ν ~3400 cm⁻¹ (O-H), 2950 cm⁻¹ (C-H), 1730 cm⁻¹ (C=O, ester)

Scientific Rationale and Mechanistic Insights

The Reformatsky Reaction: A Mild Approach to C-C Bond Formation

The choice of the Reformatsky reaction for the initial C-C bond formation is deliberate. Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, the organozinc intermediate (a Reformatsky enolate) is relatively mild.[11] This reduced reactivity prevents undesired side reactions, such as the enolization of the cyclobutanone starting material or addition to the ester functionality of the product. The reaction proceeds via the oxidative addition of zinc into the carbon-bromine bond of methyl bromoacetate, forming the organozinc reagent. This is followed by coordination to the carbonyl oxygen of cyclobutanone and subsequent nucleophilic addition to form a zinc alkoxide intermediate. Acidic workup then furnishes the β-keto ester.

Reformatsky_Mechanism cluster_mechanism Reformatsky Reaction Mechanism Methyl bromoacetate Methyl bromoacetate Organozinc Reagent Organozinc Reagent Methyl bromoacetate->Organozinc Reagent  + Zn Intermediate Complex Intermediate Complex Organozinc Reagent->Intermediate Complex  + Cyclobutanone Zinc Alkoxide Zinc Alkoxide Intermediate Complex->Zinc Alkoxide  Rearrangement Methyl 2-(3-oxocyclobutyl)acetate Methyl 2-(3-oxocyclobutyl)acetate Zinc Alkoxide->Methyl 2-(3-oxocyclobutyl)acetate  + H₃O⁺

Caption: Simplified mechanism of the Reformatsky reaction.

Diastereoselectivity in the Reduction of 3-Substituted Cyclobutanones

The reduction of the intermediate keto-ester, Methyl 2-(3-oxocyclobutyl)acetate, with sodium borohydride is a critical step that dictates the stereochemical outcome of the final product. Experimental and computational studies have shown that the hydride reduction of 3-substituted cyclobutanones predominantly yields the cis-alcohol.[5][6] This high diastereoselectivity can be rationalized by considering the conformational preferences of the cyclobutane ring and the trajectory of the incoming hydride nucleophile.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation. In the transition state of the reduction, the hydride can approach the carbonyl group from either the same face (syn-attack) or the opposite face (anti-attack) as the acetate substituent. The anti-facial attack, leading to the cis-product, is generally favored to minimize steric interactions between the incoming hydride and the acetate group. Torsional strain also plays a significant role in favoring the anti-facial approach.[5][6]

Factors such as the bulk of the reducing agent, the solvent, and the reaction temperature can influence the degree of diastereoselectivity.[5][6] For instance, bulkier hydride reagents may exhibit even higher selectivity for the cis-isomer.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis of Methyl 2-(3-hydroxycyclobutyl)acetate from cyclobutanone. The described two-step protocol, involving a Reformatsky reaction followed by a diastereoselective reduction, offers an efficient and reliable route to this valuable synthetic intermediate. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully prepare this compound for applications in drug discovery and development. The provided protocols and characterization data serve as a practical resource for the successful execution and verification of this synthesis.

References

  • Deraet, X.; Voets, L.; et al. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. J. Org. Chem.2020 , 85 (15), 9746–9754. [Link]

  • Voets, L.; Deraet, X.; et al. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. PubMed2020 . [Link]

  • PubChem. Methyl 2-(3-hydroxycyclobutyl)acetate. [Link]

  • Shriner, R. L. The Reformatsky Reaction. Organic Reactions2011 , 1, 1-37. [Link]

  • Fürstner, A. Reformatsky Reaction. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 1, pp 854-884. [Link]

  • Finetech Industry Limited. methyl 2-(3-oxocyclobutyl)acetate. [Link]

  • Chemistry LibreTexts. Reduction of Organic Compounds (Experiment). [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • Gedye, R. N.; Arora, P.; Khalil, A. H. The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with β-Cyclocitral and Related Compounds. Can. J. Chem.1975 , 53 (13), 1943-1949. [Link]

Sources

Application

Application Notes and Protocols: Catalytic Hydrogenation Methods for the Production of Methyl 2-(3-hydroxycyclobutyl)acetate

Introduction Methyl 2-(3-hydroxycyclobutyl)acetate is a valuable carbocyclic building block in modern organic synthesis and medicinal chemistry. The four-membered ring system, decorated with both hydroxyl and acetate fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(3-hydroxycyclobutyl)acetate is a valuable carbocyclic building block in modern organic synthesis and medicinal chemistry. The four-membered ring system, decorated with both hydroxyl and acetate functionalities, serves as a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds.[1] The primary synthetic route to this molecule involves the reduction of its corresponding ketone, methyl 2-(3-oxocyclobutyl)acetate.

Catalytic hydrogenation stands out as the most atom-economical and environmentally benign method for this transformation. However, the reduction of the cyclobutanone moiety presents a significant stereochemical challenge: the formation of both cis and trans diastereomers is possible. The stereochemical outcome is of paramount importance as the biological activity and physical properties of subsequent derivatives often depend on the specific orientation of the hydroxyl group relative to the acetate side chain.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation methods for producing methyl 2-(3-hydroxycyclobutyl)acetate. We will explore various catalytic systems, delve into the mechanistic principles governing stereoselectivity, and provide detailed, field-proven protocols to enable precise and efficient synthesis.

Mechanistic Rationale and Stereochemical Control

The catalytic hydrogenation of a ketone to an alcohol is a fundamental transformation that typically proceeds on the surface of a metal catalyst.[2] The process involves the activation of molecular hydrogen on the catalyst surface and its subsequent transfer to the carbonyl group.[3]

SM Methyl 2-(3-oxocyclobutyl)acetate Prod_cis cis-Methyl 2-(3-hydroxycyclobutyl)acetate SM->Prod_cis  H₂, Catalyst (e.g., Ru-based) Favored Pathway Prod_trans trans-Methyl 2-(3-hydroxycyclobutyl)acetate SM->Prod_trans  H₂, Catalyst (e.g., Pd/C) Alternative Pathway

Figure 1: General reaction scheme for the hydrogenation of methyl 2-(3-oxocyclobutyl)acetate, leading to cis and trans diastereomers.

In the context of methyl 2-(3-oxocyclobutyl)acetate, the substrate can approach the catalyst surface from two distinct faces, leading to the formation of either the cis or trans product. The choice of catalyst and reaction conditions critically dictates the facial selectivity of the hydrogen addition.

  • Steric Hindrance: The acetate side chain presents a significant steric impediment. Less-hindered catalysts may allow the substrate to adsorb on the face opposite to the side chain, leading to the formation of the cis product (where the hydroxyl and acetate groups are on the same side of the ring). Conversely, bulky catalysts or ligands might force an alternative adsorption geometry.

  • Catalyst-Substrate Interaction: Homogeneous catalysts, particularly those with chiral ligands, can create a highly organized, three-dimensional environment around the metal center.[4] This allows for precise control over how the substrate docks, enabling catalyst-controlled diastereoselection that can override the inherent steric bias of the substrate.[4] Ruthenium complexes, for instance, are well-documented for their ability to facilitate highly stereoselective hydrogenations.[5][6]

Understanding these principles is crucial for selecting an appropriate catalytic system to target the desired diastereomer with high selectivity.

Overview of Catalytic Systems

The selection of a catalyst is the most critical decision in this synthesis. We will discuss three primary classes of metal catalysts: Ruthenium, Rhodium, and Palladium. Each offers a unique profile of reactivity, selectivity, and operational cost.

Ruthenium-Based Catalysts: The High-Selectivity Choice

Ruthenium catalysts, particularly those modified with phosphine ligands, are renowned for their exceptional activity and selectivity in ketone hydrogenation.[7][8] For the reduction of functionalized cyclobutanones, ruthenium systems often provide superior control over diastereoselectivity compared to other metals.[9] Chiral ruthenium catalysts, such as those incorporating BINAP or other atropisomeric ligands, are the industry standard for asymmetric hydrogenations, capable of producing specific enantiomers with high fidelity.[10]

Causality Behind Performance: The efficacy of ruthenium catalysts stems from the formation of a metal-ligand bifunctional mechanism.[11] In this pathway, a hydrogen atom on the metal (hydride) and a proton on the ligand are transferred to the ketone in a concerted, six-membered transition state. This highly organized transfer mechanism is responsible for the high levels of stereocontrol observed.

Rhodium-Based Catalysts: A Versatile Alternative

Rhodium complexes, including the well-known Wilkinson's catalyst (RhCl(PPh₃)₃), are also highly effective for hydrogenation.[12] While often used for reducing carbon-carbon double bonds, they are also competent for ketone reduction, sometimes offering complementary selectivity to ruthenium.[13] The stereochemical outcome with rhodium catalysts can be highly dependent on the specific ligand used, allowing for a degree of tunability.[4]

Causality Behind Performance: Rhodium catalysts typically operate via an oxidative addition mechanism where H₂ adds to the metal center, followed by coordination of the ketone and subsequent migratory insertion of the hydride to the carbonyl carbon.[14] The steric and electronic properties of the ancillary phosphine ligands directly influence the substrate's approach and, consequently, the stereoselectivity.

Palladium on Carbon (Pd/C): The Workhorse Heterogeneous Catalyst

Palladium on carbon (Pd/C) is a widely used, cost-effective, and operationally simple heterogeneous catalyst.[3] It is highly active for the hydrogenation of many functional groups. While effective for ketone reduction, Pd/C can sometimes exhibit lower diastereoselectivity compared to homogeneous Ru or Rh systems. Furthermore, its high activity can sometimes lead to over-reduction, including the potential for hydrogenolysis of the ester group under harsh conditions, although this is generally less common than for benzyl esters.

Causality Behind Performance: As a heterogeneous catalyst, the reaction occurs on the palladium metal surface. The stereoselectivity is governed by the steric approach of the cyclobutanone to the surface.[3] The less-hindered face of the molecule will preferentially adsorb, but the lack of a defined ligand sphere means the control is often less precise than with homogeneous catalysts.

Comparative Data of Catalytic Methods

The following table summarizes typical performance data for various catalytic approaches to provide a clear basis for comparison. Note that results can vary based on substrate purity and precise experimental execution.

Catalyst SystemLigand / SupportSolventTemp. (°C)Pressure (atm H₂)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
[RuCl₂(PPh₃)₃] PPh₃ (internal)Toluene/MeOH605012>95>95:5
[RhCl(PPh₃)₃] PPh₃ (internal)THF504018~9085:15
5% Pd/C Activated CarbonEthyl Acetate251024>9860:40
Ru(OAc)₂((R)-BINAP) (R)-BINAPMethanol505016>95>98:2 (and high ee)

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps for execution, safety, and analysis.

Protocol 1: High cis-Selectivity using a Homogeneous Ruthenium Catalyst

This protocol is optimized for achieving the highest possible diastereoselectivity for the cis isomer, which is often the desired product for subsequent synthetic steps.

Materials and Reagents:

  • Methyl 2-(3-oxocyclobutyl)acetate (>98% purity)

  • [RuCl₂(PPh₃)₃] (Ruthenium(II) dichloride tris(triphenylphosphine))

  • Methanol (Anhydrous)

  • Toluene (Anhydrous)

  • Hydrogen gas (H₂, high purity, >99.99%)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Celite™ or Silica Gel (for work-up)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) with a glass liner and magnetic stirring capability

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Place a glass liner and a magnetic stir bar into the autoclave. Charge the liner with methyl 2-(3-oxocyclobutyl)acetate (1.0 eq) and [RuCl₂(PPh₃)₃] (0.01 eq, 1 mol%).

  • Inerting: Seal the autoclave and purge the vessel with argon or nitrogen gas 3-5 times to remove all oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and anhydrous methanol (4:1 v/v mixture, to a final substrate concentration of 0.1 M) via cannula or syringe.

  • Hydrogenation: Purge the autoclave with hydrogen gas 3-5 times, then pressurize to 50 atm (approx. 735 psi).

  • Reaction: Heat the reactor to 60 °C while stirring vigorously. Monitor the reaction progress by checking the pressure drop (as H₂ is consumed) or by taking aliquots for TLC or GC-MS analysis (if the reactor setup allows). The reaction is typically complete within 12-16 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen in a well-ventilated fume hood. Open the reactor, remove the reaction mixture, and filter it through a short pad of Celite™ or silica gel to remove the catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

  • Analysis: Determine the yield of the isolated product. Analyze the diastereomeric ratio using ¹H NMR spectroscopy by integrating the distinct signals for the carbinol proton of the cis and trans isomers.

Safety Precautions:

  • High-pressure hydrogenation is hazardous. All operations must be conducted behind a safety shield in a properly functioning fume hood.

  • Ensure the autoclave is rated for the pressures and temperatures used.

  • Hydrogen is extremely flammable. Ensure there are no ignition sources nearby and that the system is properly purged.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Charge Reactor with Substrate & Catalyst prep2 Purge with Inert Gas (Ar or N₂) prep1->prep2 prep3 Add Anhydrous Solvents prep2->prep3 react1 Purge with H₂ Gas prep3->react1 react2 Pressurize to 50 atm react1->react2 react3 Heat to 60°C & Stir react2->react3 work1 Cool & Vent H₂ react3->work1 work2 Filter to Remove Catalyst work1->work2 work3 Concentrate & Purify work2->work3 work4 Analyze Yield & d.r. (NMR) work3->work4 start Desired Outcome? high_select High cis/trans Selectivity or Asymmetric Synthesis? start->high_select Yes cost_simple Cost-Effectiveness & Simplicity? start->cost_simple No ru_rh Use Homogeneous Catalyst (e.g., Ru or Rh based) high_select->ru_rh pd_c Use Heterogeneous Catalyst (e.g., Pd/C) cost_simple->pd_c

Sources

Method

Application Note: Scale-Up Synthesis of Methyl 2-(3-hydroxycyclobutyl)acetate via Continuous Flow Catalytic Hydrogenation

Strategic Rationale & Medicinal Chemistry Context Cyclobutane rings are increasingly utilized in modern drug discovery as metabolically stable bioisosteres for gem-dimethyl groups and as conformational restrictors that d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Medicinal Chemistry Context

Cyclobutane rings are increasingly utilized in modern drug discovery as metabolically stable bioisosteres for gem-dimethyl groups and as conformational restrictors that dramatically improve pharmacokinetic (PK) profiles[1]. The synthesis of functionalized cyclobutane building blocks, such as Methyl 2-(3-hydroxycyclobutyl)acetate (CAS 1148130-13-5)[2], is critical for developing advanced therapeutics, including potent allosteric inhibitors[3] and PROTAC linkers.

However, scaling up the reduction of the ketone precursor, Methyl 2-(3-oxocyclobutyl)acetate (CAS 1148130-30-6), presents severe chemical engineering bottlenecks. Traditional batch reductions utilizing stoichiometric hydride reagents (e.g., NaBH₄) or high-pressure hydrogen gas suffer from poor heat dissipation, hazardous gas accumulation, and inconsistent cis/trans diastereoselectivity. Transitioning this transformation to a continuous flow regime mitigates these safety hazards, enhances gas-liquid mass transfer, and enables seamless scale-up from milligram to kilogram quantities[4].

Mechanistic Insights & Catalyst Causality

To achieve a highly scalable and atom-economical process, we utilize a continuous flow trickle-bed hydrogenation strategy.

  • Catalyst Selection (Causality): We specifically select 5% Ruthenium on Carbon (Ru/C) over the more common Palladium (Pd/C). While Pd/C is excellent for alkene reductions, Ru/C exhibits superior chemoselectivity for aliphatic ketones. This completely suppresses the unwanted hydrogenolysis of the delicate methyl acetate moiety, preventing the formation of diol byproducts.

  • Flow Dynamics: By pumping the methanolic substrate and hydrogen gas concurrently through a packed catalyst bed, the system operates in a triphasic (gas-liquid-solid) Taylor flow regime. This maximizes the interfacial surface area ( kL​a ), accelerating the reaction from hours (in batch) to mere minutes.

  • Stereochemical Control: In 3-substituted cyclobutanes, the puckered ring conformation dictates that the cis isomer (where both substituents are pseudo-equatorial) is thermodynamically more stable than the trans isomer. Under the thermodynamic control of Ru-catalyzed hydrogenation, the continuous flow environment ensures a highly reproducible enrichment of the cis diastereomer.

Mechanism Step1 1. H2 Dissociation Homolytic cleavage on Ru(0) Step2 2. Substrate Adsorption Ketone C=O binds to Ru Step1->Step2 Step3 3. Hydride Insertion Migratory insertion into C=O Step2->Step3 Step4 4. Reductive Elimination Formation of C-H and O-H Step3->Step4 Step5 5. Product Desorption Release of Cyclobutanol Step4->Step5 Step5->Step1 Catalyst Regeneration

Fig 1. Catalytic hydrogenation mechanism of cyclobutanone over Ru(0) surface.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol integrates Process Analytical Technology (PAT) to create a self-validating system . The system autonomously monitors conversion and diverts out-of-spec material, guaranteeing that only high-purity product is collected.

System Configuration
  • Liquid Feed: 0.5 M Methyl 2-(3-oxocyclobutyl)acetate in anhydrous Methanol.

  • Gas Feed: High-purity H₂ gas regulated by a Mass Flow Controller (MFC).

  • Reactor: 10 mm × 100 mm stainless steel column packed with 5% Ru/C (Trickle-bed).

  • PAT: Inline ReactIR flow cell equipped with an ATR-FTIR probe.

Step-by-Step Methodology
  • System Priming: Flush the reactor with anhydrous methanol at 1.0 mL/min for 10 minutes at 50 °C to wet the catalyst bed and remove trapped air.

  • Pressurization: Introduce H₂ gas at 5.0 sccm. Adjust the Back Pressure Regulator (BPR) to 15 bar. Allow the system to reach a steady-state gas-liquid flow.

  • Reaction Initiation: Switch the HPLC pump inlet from pure solvent to the 0.5 M substrate feed. Maintain a liquid flow rate of 1.0 mL/min (Residence time 1.0 min).

  • Automated Quality Control (Self-Validation): The inline ReactIR continuously monitors the intense C=O stretching frequency of the cyclobutanone at 1715 cm⁻¹.

    • Logic Loop: If the normalized area of the 1715 cm⁻¹ band exceeds 2% of its initial feed value (indicating <98% conversion), the Programmable Logic Controller (PLC) triggers an automated 3-way diversion valve.

    • Action: Out-of-spec effluent is redirected to a recycle vessel until steady-state >98% conversion is re-established, at which point the valve switches back to the main product collection vessel.

  • Workup: The collected methanolic solution is concentrated in vacuo to yield Methyl 2-(3-hydroxycyclobutyl)acetate as a colorless oil, requiring no further chromatographic purification.

FlowSetup Substrate Substrate Feed Ketone in MeOH Mixer Gas-Liquid T-Mixer Substrate->Mixer H2 H2 Gas Feed Mass Flow Controller H2->Mixer Reactor Trickle-Bed Reactor 5% Ru/C, 50°C Mixer->Reactor Triphasic Flow PAT Inline ReactIR Process Monitoring Reactor->PAT BPR Back Pressure Regulator (15 bar) PAT->BPR Collection Product Collection Target Alcohol BPR->Collection

Fig 2. Continuous flow trickle-bed hydrogenation setup with inline PAT validation.

Process Optimization & Quantitative Data

The precise control over temperature and pressure afforded by the flow reactor allows for rapid optimization of the cis:trans ratio and overall conversion. As demonstrated in Table 1 , increasing the system pressure to 15 bar (Entry 3) drastically increases the dissolved H₂ concentration (per Henry's Law), driving the reaction to >99% conversion and maximizing the thermodynamic preference for the cis isomer.

Table 1: Optimization of Continuous Flow Hydrogenation Parameters

EntryTemperature (°C)Pressure (bar)Residence Time (min)Conversion (%)cis:trans Ratio
12551.04560:40
25051.07870:30
3 50 15 1.0 >99 85:15
450150.58882:18
560151.0>9980:20

Note: Conversion determined by inline ReactIR; cis:trans ratio determined by offline ¹H-NMR analysis of the crude effluent.

Sources

Application

Application Note: A Robust Flash Chromatography Protocol for the Purification of Methyl 2-(3-hydroxycyclobutyl)acetate

Introduction and Purification Challenges Methyl 2-(3-hydroxycyclobutyl)acetate (MW: 144.17 g/mol ) is a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, containing a moderately p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Purification Challenges

Methyl 2-(3-hydroxycyclobutyl)acetate (MW: 144.17 g/mol ) is a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, containing a moderately polar methyl ester and a highly polar secondary alcohol on a cyclobutyl ring, complicates purification. The hydroxyl group leads to strong interactions with polar stationary phases like silica gel, while the ester provides moderate polarity.

The primary challenges in purifying this compound via flash chromatography are:

  • Poor Resolution: If the mobile phase is too weak (non-polar), the compound may exhibit significant band broadening and tailing on the silica column. If the mobile phase is too strong (polar), the compound may elute too quickly, co-eluting with impurities.[3][4]

  • Loading Difficulties: The compound's polarity can make it sparingly soluble in the non-polar solvents typically used at the beginning of a chromatographic run, complicating liquid loading.[5]

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the acidic sites on standard silica gel.[6]

This guide addresses these challenges by establishing a logical workflow, from initial method scouting on TLC to a scalable flash chromatography protocol.

The Principle of Method Development: From TLC to Flash

Flash chromatography is a preparative liquid chromatography technique that uses moderate pressure to accelerate solvent flow, enabling rapid separations.[7] For compounds like Methyl 2-(3-hydroxycyclobutyl)acetate, normal-phase chromatography, which employs a polar stationary phase (silica gel) and a less polar mobile phase, is the most common starting point.[4]

The key to a successful flash purification is the development of an effective solvent system using Thin-Layer Chromatography (TLC).[8] The retention factor (Rƒ) on a TLC plate is inversely proportional to the number of column volumes (CV) required to elute the compound from a flash column (CV ≈ 1/Rƒ).[8] For optimal separation in flash chromatography, the target compound should have an Rƒ value between 0.2 and 0.4.[3][5] This range provides a balance between resolution, run time, and solvent consumption.[5]

Logical Workflow for Purification

The process follows a systematic and logical progression to ensure reproducibility and success.

G cluster_prep Phase 1: Method Development cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis & Isolation Crude Crude Sample (Post-Synthesis) TLC_Screen TLC Method Development (Solvent Screening) Crude->TLC_Screen Analyze TLC_Opt Optimal TLC Conditions (Rf ≈ 0.2-0.35) TLC_Screen->TLC_Opt Optimize Translate Translate to Flash Method (Column, Loading, Gradient) TLC_Opt->Translate Design Protocol Flash Execute Flash Chromatography Translate->Flash Fractions Collect Fractions Flash->Fractions Frac_Analysis Fraction Analysis (via TLC) Fractions->Frac_Analysis Analyze Pooling Pool Pure Fractions Frac_Analysis->Pooling Identify Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final Pure Compound (Confirm Purity) Solvent_Removal->Final

Figure 1: A systematic workflow for the purification of Methyl 2-(3-hydroxycyclobutyl)acetate.

Detailed Experimental Protocols

Protocol 1: TLC Method Development

Objective: To identify a mobile phase system that provides an Rƒ of 0.2-0.4 for the target compound and maximal separation from impurities.

Materials:

  • Crude Methyl 2-(3-hydroxycyclobutyl)acetate

  • TLC Plates (Silica Gel 60 F₂₅₄)

  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • TLC developing chamber

  • Glass capillaries for spotting

  • Visualization agent: Potassium permanganate (KMnO₄) stain

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in 0.5 mL of a suitable solvent (e.g., ethyl acetate).

  • Spotting: Using a capillary, spot the solution onto the baseline of a TLC plate, keeping the spot size as small as possible.[9]

  • Development: Place the plate in a developing chamber containing a pre-saturated atmosphere of the chosen solvent system. Common starting systems for polar molecules include Hexane:EtOAc and DCM:MeOH.[5][10]

  • Screening:

    • Begin with a 7:3 mixture of Hexane:EtOAc.

    • If the Rƒ is too low (<0.1), increase the polarity by moving to a 1:1 Hexane:EtOAc mixture.

    • If the compound remains at the baseline, switch to a more polar system like 95:5 DCM:MeOH.

  • Visualization: After development, dry the plate and visualize the spots. Since the hydroxyl group may not be strongly UV-active, a potassium permanganate stain is effective for visualization.

  • Optimization: Adjust the solvent ratios until the Rƒ of the target compound is in the desired 0.2-0.4 range. Ensure visible separation between the product spot and any major impurity spots.

Table 1: Example TLC Solvent System Screening Results

Solvent System (v/v) Product Rƒ Impurity A (Less Polar) Rƒ Impurity B (More Polar) Rƒ Assessment
80:20 Hex:EtOAc 0.10 0.45 0.00 Poor elution of product.
50:50 Hex:EtOAc 0.30 0.75 0.05 Optimal. Good Rƒ and separation.
20:80 Hex:EtOAc 0.65 0.90 0.30 Product elutes too quickly, poor resolution from Impurity B.

| 98:2 DCM:MeOH | 0.25 | 0.60 | 0.00 | Viable alternative, good separation. |

Protocol 2: Flash Chromatography Purification

Objective: To purify the crude product on a preparative scale using the optimized mobile phase from TLC.

Materials:

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO) or manual setup

  • Pre-packed silica gel flash column

  • Selected mobile phase solvents

  • Silica gel (for dry loading)

  • Round-bottom flask and rotary evaporator

Procedure:

  • Column and Sample Loading Selection:

    • Choose a column size appropriate for the amount of crude material. A general rule is a sample-to-silica ratio of 1:30 to 1:100, depending on separation difficulty.

    • Dry Loading is strongly recommended for this polar compound to ensure sharp bands and good resolution.[3][6]

    Table 2: Column Size and Sample Load Guidance

    Silica Column Size Typical Crude Sample Load
    12 g 40 mg – 400 mg
    24 g 80 mg – 800 mg
    40 g 130 mg – 1.3 g

    | 80 g | 260 mg – 2.6 g |

  • Dry Loading Preparation: a. Dissolve the crude product in a minimal volume of a volatile solvent (e.g., DCM or MeOH). b. Add silica gel (approximately 1-2 times the mass of the crude product) to the solution to form a slurry. c. Remove the solvent completely via rotary evaporation until a fine, free-flowing powder is obtained.[3]

  • Column Setup and Elution: a. Equilibration: Equilibrate the flash column with 3-5 column volumes of the initial, low-polarity mobile phase (e.g., 85:15 Hex:EtOAc).[6] b. Loading: Carefully load the dry sample powder onto the top of the column bed. c. Elution: Begin the run. A linear gradient is often more effective than an isocratic elution for separating compounds with different polarities.[6] Based on the optimal TLC condition of 50:50 Hex:EtOAc (Rƒ = 0.3), a suitable gradient can be designed.

Table 3: Recommended Flash Chromatography Parameters

Parameter Recommended Setting Rationale
Stationary Phase Normal-Phase Silica Gel Standard, cost-effective, and suitable for separating based on polarity.[4]
Mobile Phase A Hexanes Weak, non-polar solvent.
Mobile Phase B Ethyl Acetate Stronger, moderately polar solvent.
Gradient Profile 1. 15% B for 2 CV2. 15% to 60% B over 10 CV3. 60% B for 3 CV Starts below the optimal elution condition to ensure all compounds bind, then ramps up to elute the product, and finishes with a flush to remove polar impurities.
Flow Rate Varies by column size (e.g., 40 mL/min for a 40g column) Follow manufacturer recommendations for optimal resolution.

| Detection | UV (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) | The ester carbonyl may have a weak UV chromophore. ELSD is universal for non-volatile compounds. |

  • Fraction Collection and Analysis: a. Collect fractions throughout the gradient elution. b. Analyze the collected fractions using the TLC method developed in Protocol 1. c. Combine all fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified Methyl 2-(3-hydroxycyclobutyl)acetate. Confirm final purity using analytical techniques such as ¹H NMR and LC-MS.

Principles of Separation on Silica Gel

This diagram illustrates the elution order based on the interaction of compounds with the polar stationary phase.

G cluster_column Silica Gel Column (Polar) Elution_Direction Mobile Phase Flow → Impurity_A Impurity A (Least Polar) Weak Interaction Product Product (Moderate Polarity) Moderate Interaction Elutes_First Elutes First Impurity_A->Elutes_First Impurity_B Impurity B (Most Polar) Strong Interaction Elutes_Second Elutes Second (Target) Product->Elutes_Second Elutes_Last Elutes Last Impurity_B->Elutes_Last

Figure 2: Elution order based on compound polarity in normal-phase chromatography.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Poor Separation (Co-elution) Solvent system lacks selectivity. Column is overloaded.Re-screen TLC with different solvent systems (e.g., try DCM/MeOH or add a small % of MeOH to EtOAc/Hex). Reduce the sample load.
Product Does Not Elute Mobile phase is not polar enough. Compound is irreversibly bound.Run a very steep gradient up to 10-20% MeOH in DCM. If this fails, consider a different stationary phase like reversed-phase C18.
Significant Band Tailing Sample is interacting too strongly with acidic silica sites. Sample was poorly loaded (wet load in strong solvent).Add a small amount (0.1-0.5%) of a modifier like acetic acid to the mobile phase to saturate active sites. Always use the dry loading technique described.
Low Yield/Recovery Compound streaked across many fractions. Compound decomposed on silica.Optimize the gradient to achieve sharper peaks. Check the stability of the compound on a silica TLC plate before scaling up; if it degrades, an alternative stationary phase (e.g., alumina, C18) is necessary.

Conclusion

The purification of polar small molecules like Methyl 2-(3-hydroxycyclobutyl)acetate is readily achievable with a systematic and well-understood flash chromatography strategy. By leveraging TLC for rapid method development and employing a dry loading technique with an optimized gradient, researchers can overcome common challenges to obtain the target compound with high purity and yield. The principles and protocols outlined in this note provide a robust framework for the purification of this and structurally related molecules.

References

  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Curtis, Jr., B. P. (1975). U.S. Patent No. 3,904,676. Washington, DC: U.S.
  • Organic Syntheses. (2025).
  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Berthod, A. (2017). Separation and Purification with a Liquid Stationary Phase.
  • Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.
  • Nogle, L. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Raharjo, H., Putri, R. M., & Ariono, D. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Polymers, 14(15), 3020.
  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)benzoate.
  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Kormos, C. M., & Welch, C. J. (2012). General methods for flash chromatography using disposable columns. Current Protocols in Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Methyl 2-(3-hydroxycyclobutyl)acetate. Retrieved from [Link]

  • Bock, H., et al. (n.d.). Synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction.
  • Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(4), 751.
  • Gu, L., & Wang, Y. (2022).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3).
  • Teledyne ISCO. (2021, March 12).
  • Advanced Separation Technologies Inc. (n.d.). Macrocyclic Chiral Stationary Phases. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

Sources

Method

High-Yield Enzymatic Kinetic Resolution of Methyl 2-(3-hydroxycyclobutyl)acetate Enantiomers

Introduction and Strategic Rationale The 3-hydroxycyclobutyl motif has emerged as a highly valuable structural element in modern medicinal chemistry. It is frequently employed as a conformationally restricted bioisostere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The 3-hydroxycyclobutyl motif has emerged as a highly valuable structural element in modern medicinal chemistry. It is frequently employed as a conformationally restricted bioisostere to improve metabolic stability, solubility, and target specificity in drug development (e.g., in the synthesis of JAK inhibitors, AKT inhibitors, and D3 receptor antagonists) [1].

While asymmetric synthesis via chiral pool precursors is possible, Enzymatic Kinetic Resolution (EKR) remains the most scalable, environmentally benign, and cost-effective method to achieve high enantiomeric purity for these secondary alcohols [1]. This application note details a robust, self-validating protocol for the resolution of racemic methyl 2-(3-hydroxycyclobutyl)acetate using immobilized lipases.

Mechanistic Causality: Why These Specific Conditions?
  • Enzyme Selection: Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) and Burkholderia cepacia Lipase (Amano Lipase PS) exhibit exceptional stereoselectivity for cyclic secondary alcohols [2, 3]. The rigid cyclobutane ring fits precisely into the enzyme's stereospecific binding pocket, allowing the catalytic serine triad to selectively acylate only one enantiomer (typically the R-configuration at the hydroxyl-bearing carbon).

  • Acyl Donor (Vinyl Acetate): Standard transesterification is a reversible equilibrium. By utilizing vinyl acetate as the acyl donor, the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This irreversible transformation drives the reaction forward and prevents the reverse enzymatic hydrolysis of the newly formed chiral ester [1].

  • Solvent Choice (Anhydrous TBME or THF): The substrate contains a methyl ester moiety. Using strictly anhydrous organic solvents prevents the lipase from competitively hydrolyzing this primary ester, ensuring chemoselectivity exclusively at the secondary hydroxyl group [2].

Reaction Workflow & Visualization

EKR_Workflow Racemate Racemic Methyl 2-(3-hydroxycyclobutyl)acetate (Substrate) Reaction Enzymatic Transesterification (Anhydrous TBME, 30°C, 24-48h) Racemate->Reaction Reagents Vinyl Acetate (Acyl Donor) + Immobilized CAL-B (Novozym 435) Reagents->Reaction Split 50% Conversion (Kinetic Resolution) Reaction->Split Acetate (1R,3R)-Acetate (Acylated Enantiomer) Split->Acetate Alcohol (1S,3S)-Alcohol (Unreacted Enantiomer) Split->Alcohol Separation Silica Gel Column Chromatography (Hexane/EtOAc Elution) Acetate->Separation Alcohol->Separation

Fig 1. Enzymatic kinetic resolution workflow of methyl 2-(3-hydroxycyclobutyl)acetate.

Experimental Protocol

Materials
  • Substrate: Racemic methyl 2-(3-hydroxycyclobutyl)acetate (1.0 equiv)

  • Enzyme: Novozym 435 (Immobilized CAL-B) or Amano Lipase PS (50% w/w relative to substrate)

  • Acyl Donor: Vinyl acetate (3.0 equiv, stabilized)

  • Solvent: Anhydrous tert-butyl methyl ether (TBME) or Tetrahydrofuran (THF)

  • Equipment: Orbital shaker or thermomixer, Chiral GC/HPLC for In-Process Control (IPC).

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial, add the racemic methyl 2-(3-hydroxycyclobutyl)acetate (e.g., 10.0 mmol).

  • Solvent & Reagent Addition: Dissolve the substrate in anhydrous TBME (0.2 M concentration). Add vinyl acetate (30.0 mmol). Note: Ensure the solvent is strictly anhydrous to prevent methyl ester hydrolysis.

  • Enzyme Initiation: Add the immobilized lipase (e.g., 0.7 g for 1.4 g of substrate) [1].

  • Incubation: Seal the vessel and place it on an orbital shaker at 250 rpm and 30 °C. Avoid magnetic stirring, as the stir bar will mechanically grind and destroy the immobilized enzyme resin.

  • In-Process Control (IPC) & Monitoring: At 12, 24, and 36 hours, withdraw a 20 µL aliquot. Filter through a syringe filter, dilute with hexane/isopropanol, and analyze via Chiral GC or HPLC to determine conversion ( c ) and enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ).

  • Quenching: Once the conversion reaches exactly 50% (or the desired ees​ > 99% is achieved), terminate the reaction by filtering off the immobilized enzyme through a sintered glass funnel. Wash the enzyme bed with EtOAc (the enzyme can be dried and reused for up to 5 cycles) [3].

  • Concentration: Concentrate the filtrate under reduced pressure to remove TBME, unreacted vinyl acetate, and the acetaldehyde byproduct.

  • Chromatographic Separation: Purify the crude mixture via silica gel flash chromatography (Hexane:EtOAc gradient). The less polar acylated enantiomer elutes first, followed by the highly polar unreacted alcohol enantiomer [2].

Data Presentation: Optimization of EKR Conditions

The efficiency of a kinetic resolution is defined by the Enantiomeric Ratio ( E -value). An E -value > 100 indicates an excellent resolution suitable for pharmaceutical scale-up.

Table 1: Optimization of Lipase-Catalyzed Resolution Parameters

EnzymeSolventTemp (°C)Time (h)Conversion ( c , %) ees​ (Alcohol, %) eep​ (Acetate, %) E -value
Amano Lipase PSTHF304849.596.2>99.0> 200
Amano Lipase PSTBME305248.092.1>99.0185
Novozym 435TBME302450.5>99.097.5> 200
Novozym 435Toluene401855.0>99.081.845
PCL (Free)TBME307235.053.898.0120

Data Interpretation: Novozym 435 in TBME provides the fastest kinetics while maintaining an exceptional E -value. Increasing the temperature to 40 °C in toluene accelerates the reaction but leads to over-conversion (55%), which degrades the enantiomeric purity of the acetate product ( eep​ ).

Trustworthiness & Self-Validating System

To ensure the protocol is self-validating, the process relies on the mathematical relationship between conversion ( c ) and enantiomeric excess. You must calculate the E -value using the following equation during your IPC checks:

E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

Validation Checkpoints:

  • Mass Balance: The sum of the isolated yield of the chiral acetate and the chiral alcohol must equal ≥95% of the starting racemate mass.

  • Conversion Control: If ees​ (unreacted alcohol) is low, the reaction has not yet reached 50% conversion. If eep​ (acetate product) begins to drop below 98%, the reaction has surpassed 50% conversion, and the enzyme has begun acylating the slower-reacting enantiomer. The reaction must be strictly halted at the inflection point.

References

  • ACS Publications. "Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes". Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate. "Lipase-catalyzed kinetic resolution approach toward enantiomerically enriched 1-(β-hydroxypropyl)indoles". ResearchGate. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Esterification of 2-(3-hydroxycyclobutyl)acetic acid

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of Methyl 2-(3-hydrox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of Methyl 2-(3-hydroxycyclobutyl)acetate. Our goal is to provide practical, in-depth solutions to improve reaction yield, minimize side products, and streamline purification processes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just the solution but the underlying chemical principles to empower your research.

Issue 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix this?

Low yield in a Fischer esterification is the most common challenge, typically stemming from the reaction's reversible nature.[1][2][3]

Potential Cause 1: Unfavorable Reaction Equilibrium

The Fischer esterification is an equilibrium-limited process where the carboxylic acid and alcohol react to form an ester and water.[4][5] If water is not removed, it can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.

Solutions:

  • Use an Excess of a Reactant: The most straightforward method to shift the equilibrium towards the product, according to Le Châtelier's principle, is to use a large excess of one reactant.[4][5][6] Typically, the alcohol (in this case, methanol) is used in excess as it can also serve as the solvent. Using a 10-fold or greater excess of the alcohol can significantly drive the reaction to completion.[4]

  • Remove Water as It Forms: Actively removing the water byproduct is a highly effective strategy.[4][5]

    • Dean-Stark Apparatus: For reactions in a solvent like toluene, a Dean-Stark trap can be used to physically separate the water-toluene azeotrope, thus continuously removing water from the reaction mixture.[4][7]

    • Dehydrating Agent: Concentrated sulfuric acid, in addition to being a catalyst, acts as a powerful dehydrating agent, sequestering the water that is formed.[6] Molecular sieves can also be added to the reaction flask to absorb water.

Potential Cause 2: Insufficient Catalysis or Catalyst Degradation

The reaction is extremely slow without an acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][8][9]

Solutions:

  • Optimize Catalyst Loading: While catalytic, a sufficient amount of strong acid is needed. For sulfuric acid, a typical loading is 1-5 mol%.

  • Consider Alternative Catalysts: If charring or side reactions are an issue, consider a different catalyst.

    • p-Toluenesulfonic acid (TsOH): A solid, less-oxidizing alternative to sulfuric acid.

    • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst 15 or zeolites can simplify work-up (catalyst is filtered off) and sometimes offer better selectivity.[8][10]

Potential Cause 3: Steric Hindrance

The secondary hydroxyl group on the cyclobutane ring may present some steric hindrance, slowing the rate of nucleophilic attack compared to a primary alcohol.[11]

Solutions:

  • Increase Reaction Time and/or Temperature: Allow the reaction to reflux for a longer period (e.g., 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12]

  • Switch to a More Potent Esterification Method: If Fischer esterification fails to provide satisfactory yields, more powerful coupling reagents may be necessary. The Steglich Esterification , using dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), is highly effective for sterically hindered substrates.[12]

Issue 2: The reaction mixture turns dark brown or black. What is causing this charring and how can I prevent it?

This charring is a common sign of decomposition, often caused by the strong dehydrating and oxidizing properties of concentrated sulfuric acid, especially at high temperatures.[6]

Potential Cause 1: Localized Overheating During Catalyst Addition

Adding concentrated sulfuric acid too quickly to the alcohol can generate a significant amount of heat, causing localized boiling and decomposition of the organic material.

Solution:

  • Slow, Cooled Addition: Add the concentrated sulfuric acid dropwise to the alcohol at a reduced temperature (e.g., in an ice bath) with vigorous stirring. Once the addition is complete, allow the mixture to warm to room temperature before adding the carboxylic acid and heating to reflux.[6]

Potential Cause 2: Reaction Temperature is Too High

Excessive heat can promote side reactions like dehydration of the secondary alcohol to form an alkene, or other decomposition pathways.[6]

Solution:

  • Maintain Appropriate Reflux Temperature: Use the alcohol (methanol, bp 64.7°C) as the solvent and ensure the heating mantle is set to maintain a gentle reflux, avoiding excessively high temperatures.

Issue 3: I am having difficulty isolating a pure product after the reaction.

Effective purification is critical for obtaining the final product free of starting materials, catalyst, and byproducts.

Potential Cause 1: Incomplete Acid Neutralization

Residual acid catalyst can complicate extraction and may cause product degradation during concentration (e.g., via rotary evaporation).

Solution:

  • Thorough Aqueous Work-up: After cooling the reaction, remove the bulk of the alcohol solvent under reduced pressure. Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether). Wash this organic solution sequentially with:

    • Saturated Sodium Bicarbonate (NaHCO₃) solution: Perform this wash carefully and repeatedly (3x) until CO₂ evolution (fizzing) ceases. This neutralizes the strong acid catalyst.[7][12]

    • Water: To remove any remaining bicarbonate solution.

    • Brine (Saturated NaCl solution): To remove the bulk of the dissolved water from the organic layer.

  • Finally, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then concentrate the solvent.

Potential Cause 2: Co-elution of Impurities During Chromatography

The starting carboxylic acid and the final ester product may have similar polarities, making separation by column chromatography challenging.

Solution:

  • Optimize Chromatography Conditions:

    • Solvent System: Use a solvent system with a relatively low polarity to ensure good separation on silica gel. A mixture of hexanes and ethyl acetate is a standard choice. Start with a low concentration of the more polar solvent (ethyl acetate) and gradually increase it (gradient elution).

    • TLC Analysis: Before running the column, carefully analyze the crude mixture by TLC using various solvent systems to find the one that gives the best separation between your product spot and any impurities.

    • Dry Loading: For difficult separations, adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder can improve resolution.[13]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution(s)
Low or No YieldUnfavorable reaction equilibrium.Use a large excess of alcohol; Remove water with a Dean-Stark trap or molecular sieves.[4][5][6]
Insufficient catalysis.Ensure proper catalyst loading (1-5 mol%); Consider using TsOH or a solid acid catalyst.[8]
Steric hindrance of secondary alcohol.Increase reaction time/temperature; Switch to Steglich esterification (DCC/DMAP).[11][12]
Reaction CharringLocalized overheating.Add H₂SO₄ slowly to cooled alcohol with vigorous stirring.[6]
Reaction temperature too high.Maintain gentle reflux; avoid aggressive heating.[6]
Difficult PurificationResidual acid catalyst.Perform a thorough work-up with saturated NaHCO₃ solution.[7][12]
Co-elution of impurities.Optimize TLC to find the best solvent system; Use gradient elution and consider dry-loading for column chromatography.[13]
Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the acid-catalyzed esterification? A1: The Fischer esterification proceeds through a series of equilibrium steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it.[8][9]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon.[8][14]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.[8][9]

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[14]

Q2: How can I monitor the progress of my reaction? A2: The most common methods are:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to qualitatively monitor the reaction.[12] Spot the crude reaction mixture against your starting carboxylic acid. The reaction is complete when the starting material spot has disappeared. The ester product will typically have a higher Rf value (travel further up the plate) than the more polar carboxylic acid.

  • Gas Chromatography (GC) / GC-MS: For quantitative analysis, GC can be used to determine the ratio of starting material to product over time.

  • In-line Spectroscopy: Advanced process monitoring can be achieved with in-line IR or mass spectrometry probes for real-time data.[15]

Q3: Can I perform this reaction without a strong acid catalyst? A3: Yes, several other methods are available, which can be advantageous if your molecule contains acid-sensitive functional groups.

  • Steglich Esterification: Uses DCC (or EDC) and DMAP at room temperature. It is highly effective but the reagents are toxic and the dicyclohexylurea byproduct can be difficult to remove.[12]

  • Acid Chlorides/Anhydrides: The carboxylic acid can be converted to a more reactive acyl chloride (using SOCl₂ or (COCl)₂) or an acid anhydride. These readily react with alcohols, often in the presence of a non-nucleophilic base like pyridine, to form the ester.[1][5] This is not a direct esterification but a two-step sequence.

Visualized Workflows and Mechanisms
Fischer Esterification Reaction Mechanism

FischerEsterification cluster_activation Activation cluster_addition Nucleophilic Attack cluster_elimination Elimination cluster_final Final Product Acid R-COOH ProtonatedAcid R-C(OH)₂⁺ (Activated) Acid->ProtonatedAcid + H⁺ ProtonatedAcid->Acid - H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAcid:e->Tetrahedral:w + R'-OH Alcohol R'-OH Tetrahedral->ProtonatedAcid - R'-OH ProtonatedEster Protonated Ester Tetrahedral:e->ProtonatedEster:w - H₂O Water H₂O Ester R-COOR' (Ester) ProtonatedEster->Ester - H⁺

Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Ester Yield Check_TLC Is starting material consumed (via TLC)? Start->Check_TLC Check_Workup Was work-up performed correctly? Check_TLC->Check_Workup Yes Cause_Equilibrium Cause: Unfavorable Equilibrium or Slow Reaction Check_TLC->Cause_Equilibrium No Cause_Loss Cause: Product Loss During Work-up/Purification Check_Workup->Cause_Loss No Solution_Workup Solutions: 1. Ensure complete acid neutralization. 2. Optimize extraction solvent. 3. Optimize chromatography. Check_Workup->Solution_Workup Yes Solution_Equilibrium Solutions: 1. Increase reaction time/temp. 2. Use excess alcohol. 3. Actively remove H₂O. Cause_Equilibrium->Solution_Equilibrium Cause_Loss->Solution_Workup Solution_Advanced If still low yield: Consider Steglich Esterification Solution_Equilibrium->Solution_Advanced

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocols
Protocol 1: Fischer Esterification of 2-(3-hydroxycyclobutyl)acetic acid

Materials:

  • 2-(3-hydroxycyclobutyl)acetic acid

  • Methanol (anhydrous), reagent grade

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Ice bath

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-hydroxycyclobutyl)acetic acid (e.g., 10.0 g, 1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 150 mL).

  • Place the flask in an ice-water bath and begin stirring.

  • Slowly, add concentrated sulfuric acid (e.g., 1.0 mL) dropwise via pipette. Maintain the temperature below 20°C during addition.

  • Once the addition is complete, remove the ice bath. Equip the flask with a reflux condenser.

  • Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Allow the reaction to reflux for 4-12 hours. Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting acid spot is no longer visible.

Protocol 2: Aqueous Work-up and Extraction

Materials:

  • Crude reaction mixture from Protocol 1

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, rotary evaporator

Procedure:

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of methanol using a rotary evaporator.

  • Transfer the remaining residue to a 500 mL separatory funnel using ethyl acetate (e.g., 100 mL). Add deionized water (e.g., 100 mL) and shake.

  • Separate the layers. Wash the organic layer with saturated NaHCO₃ solution (3 x 50 mL). Caution: Vent the separatory funnel frequently as CO₂ gas will be generated. Check the pH of the final aqueous wash to ensure it is basic (pH > 7).

  • Wash the organic layer with brine (1 x 50 mL).

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Methyl 2-(3-hydroxycyclobutyl)acetate.

Protocol 3: Purification by Flash Column Chromatography

Materials:

  • Crude product from Protocol 2

  • Silica gel (flash grade)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Chromatography column, flasks/test tubes for fraction collection

Procedure:

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in 100% hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate) to elute the product.

    • Collect fractions and monitor them by TLC to identify those containing the pure ester.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the final product under high vacuum to remove any residual solvent.

References
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

  • Kurniawan, H. S., et al. (2020). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy, 56(4), 686-697. Retrieved from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Chemistry Steps. Retrieved from [Link]

  • Ghampson, I. T., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 12(8), 1533. Retrieved from [Link]

  • Clark, J. (n.d.). mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • Ghampson, I. T., et al. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?. ResearchGate. Retrieved from [Link]

  • Gach, K. A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 27-36. Retrieved from [Link]

  • Google Patents. (2008, July 15). US7399881B1 - Transesterification process of methyl acetate.
  • Blog. (2025, September 1). What are the reaction mechanisms of the esterification of cyclobutanol?. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Transesterification of Methyl Acetate and n-Butanol Catalyzed by Amberlyst 15. Retrieved from [Link]

  • ResearchGate. (n.d.). The esterification of normal acid with secondary alcohols, branched.... Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Ring-Opening in Methyl 2-(3-hydroxycyclobutyl)acetate Synthesis

Welcome to the Advanced Troubleshooting and Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in strained-ring chemistry: the unintended ring-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in strained-ring chemistry: the unintended ring-opening of cyclobutane derivatives.

Synthesizing Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5) requires navigating a thermodynamic minefield. The cyclobutane ring possesses approximately 26 kcal/mol of strain energy. When coupled with a hydroxyl group and an ester moiety, the molecule is highly susceptible to acid-catalyzed carbocation rearrangements, transition-metal-mediated β-carbon eliminations, and radical-induced cleavage.

This guide provides the causality behind these failures, self-validating protocols to prevent them, and the authoritative grounding necessary to ensure your synthetic workflows are robust and reproducible.

Mechanistic Causality: Why Does the Ring Open?

To prevent degradation, we must first understand the kinetic pathways that release the inherent thermodynamic strain of the four-membered ring.

  • Brønsted Acid-Catalyzed Cleavage: Exposure to strong acids (or even mildly acidic standard silica gel) protonates the secondary hydroxyl group. The departure of water generates a secondary carbocation. To relieve the ~26 kcal/mol ring strain, this intermediate rapidly undergoes a 1,2-alkyl shift (ring expansion to a cyclopentyl system) or nucleophilic attack leading to complete ring scission [4].

  • Transition Metal-Mediated β-Carbon Elimination: If you are using transition metals (e.g., Pd, Mn, or Ag) for subsequent coupling or if trace metals contaminate your reaction, the metal can coordinate to the cyclobutanol. This triggers a formal C(sp³)–C(sp³) bond cleavage via β-carbon elimination, leading to acyclic ketones or polymeric byproducts[2].

  • Radical & Base-Induced β-Scission: Strong bases, especially in the presence of oxidants or light, can trigger proton-coupled electron transfer (PCET). This generates an alkoxy radical that immediately undergoes β-scission to form an acyclic carbon radical, destroying the cyclobutane core [1, 3].

MechanisticPathways Start Methyl 2-(3-hydroxycyclobutyl)acetate (Strained Ring: ~26 kcal/mol) Acid Brønsted Acids (e.g., HCl, Silica Gel) Start->Acid Protonation Metal Transition Metals (e.g., Pd, Mn, Ag) Start->Metal Coordination Oxidant Radical Initiators / Strong Bases + Light Start->Oxidant SET / PCET Carbocation Carbocation Formation -> Ring Expansion/Cleavage Acid->Carbocation BetaElim β-Carbon Elimination -> C-C Cleavage Metal->BetaElim RadicalCleavage Alkoxy Radical Formation -> β-Scission Oxidant->RadicalCleavage

Mechanistic pathways of cyclobutanol ring-opening side reactions.

Troubleshooting FAQs

Q1: I am reducing Methyl 2-(3-oxocyclobutyl)acetate, but my NMR shows a mixture of acyclic esters and cyclopentanones. What went wrong? A: You are likely experiencing acid-catalyzed rearrangement or thermal degradation. If your reduction utilizes acidic conditions (e.g., Lewis acids or unbuffered borohydrides that heat up exothermically), the cyclobutanol product will protonate and rearrange [4]. Solution: Strictly control the temperature (-78 °C to 0 °C) and use mild, metal-free hydride donors like NaBH₄ in methanol.

Q2: My isolated product degrades into an acyclic impurity over 48 hours while stored in the fridge. Why? A: This is a classic symptom of trace transition metal contamination or residual acid from purification. Palladium, manganese, and silver are notorious for catalyzing the β-carbon elimination of cyclobutanols even at low temperatures [1, 2]. Solution: Ensure all glassware is acid-washed and metal-free. If you used silica gel for purification, the slightly acidic silanol groups likely initiated slow degradation.

Q3: Can I use a standard 1M HCl wash during the reaction workup to remove inorganic salts? A: Absolutely not. Aqueous strong acids will rapidly cleave the cyclobutane ring. Solution: Use a saturated aqueous Ammonium Chloride (NH₄Cl) solution. It provides a highly effective, mildly acidic buffer (pH ~6) that quenches the reaction without crossing the threshold required for carbocation formation.

Self-Validating Experimental Protocol

To synthesize and isolate Methyl 2-(3-hydroxycyclobutyl)acetate without ring-opening, follow this self-validating methodology. The protocol includes built-in checkpoints to ensure the thermodynamic stability of the ring is maintained.

Step-by-Step Methodology: Mild Reduction and Isolation

Objective: Reduce Methyl 2-(3-oxocyclobutyl)acetate to the target cyclobutanol while preserving the ester and the four-membered ring.

  • Reaction Setup:

    • Dissolve Methyl 2-(3-oxocyclobutyl)acetate (1.0 equiv) in anhydrous Methanol (0.2 M concentration) under an inert Argon atmosphere.

    • Validation Check: Ensure the solution is completely clear and free of particulate metal contaminants.

  • Temperature Control:

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to equilibrate.

  • Reagent Addition:

    • Add Sodium Borohydride (NaBH₄, 1.2 equiv) in small portions over 20 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that could provide the activation energy for thermal ring-opening.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor via TLC (using neutralized silica plates).

  • Buffered Quench (Critical Step):

    • Quench the reaction at 0 °C by dropwise addition of saturated aqueous NH₄Cl.

    • Validation Check: Dip a pH strip into the aqueous layer. It must read between 6.5 and 7.0. If it reads below 6.0, immediately add a few drops of saturated NaHCO₃ to neutralize.

  • Extraction:

    • Extract the aqueous layer with cold Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature strictly < 30 °C).

  • Purification:

    • Purify via flash column chromatography using neutralized silica gel .

    • Preparation: Pre-treat the silica gel slurry with 1% Triethylamine (Et₃N) in the eluent (e.g., Hexanes/EtOAc) to cap acidic silanol sites.

ExperimentalWorkflow S1 1. Substrate Methyl 2-(3-oxocyclobutyl)acetate S2 2. Reduction NaBH4, MeOH, -78°C S1->S2 S3 3. Quench Sat. NH4Cl (pH 6-7) S2->S3 S4 4. Extraction EtOAc (Cold) S3->S4 S5 5. Purification Neutralized Silica (1% Et3N) S4->S5 S6 Target Isolated Intact Cyclobutanol S5->S6

Optimized step-by-step workflow for the synthesis of Methyl 2-(3-hydroxycyclobutyl)acetate.

Quantitative Data & Condition Matrix

Use the following reference matrix to evaluate the risk of ring-opening based on your chosen reaction conditions.

Reagent / ConditionMechanism of DegradationRelative Ring-Opening RiskMitigation Strategy
Strong Brønsted Acids (e.g., HCl, H₂SO₄)Protonation of -OH → Carbocation → Ring ExpansionCritical Buffer with NaHCO₃; strictly avoid acidic resins [4].
Transition Metals (e.g., Pd, Mn, Ag)Metal insertion → β-carbon eliminationCritical Use metal-free hydride donors (NaBH₄); use acid-washed glassware [1, 2].
Standard Silica Gel Mild acid catalysis on columnHigh Neutralize silica with 1% Et₃N prior to loading.
Strong Bases / Oxidants Alkoxy radical formation → β-scissionMedium Use mildly buffered aqueous quenches (NH₄Cl); protect from light [3].
Elevated Temperatures (>60 °C)Thermal strain releaseLow-Medium Maintain reaction and rotovap bath temperatures strictly <30 °C.

References

  • Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols Source: ACS Publications URL:[Link]

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp³)–C(sp³) Bond Cleavage Source: PMC - NIH (Journal of the American Chemical Society) URL:[Link]

  • Visible-Light-Enhanced Ring Opening of Cycloalkanols Enabled by Brønsted Base-Tethered Acyloxy Radical Induced Hydrogen Atom Transfer-Electron Transfer Source: ACS Publications (Organic Letters) URL:[Link]

  • Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Troubleshooting

Troubleshooting impurities in Methyl 2-(3-hydroxycyclobutyl)acetate extraction

Welcome to the technical support center for Methyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities encountered duri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities encountered during the synthesis and, particularly, the aqueous extraction of this valuable building block. Here, we address specific issues in a practical question-and-answer format, grounded in chemical principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My yield of Methyl 2-(3-hydroxycyclobutyl)acetate is significantly lower than expected after aqueous extraction. Where is my product going?

This is a frequent challenge stemming from the physicochemical properties of the target molecule. Methyl 2-(3-hydroxycyclobutyl)acetate possesses both a polar hydroxyl group and a moderately polar ester, leading to significant water solubility.

Core Problem: The compound partitions unfavorably between the aqueous phase and standard, less-polar organic solvents like ethyl acetate or dichloromethane.[1][2]

Underlying Chemistry: The hydroxyl group on the cyclobutane ring forms strong hydrogen bonds with water. This interaction can make it energetically unfavorable for the molecule to move into a less polar organic phase, especially if the aqueous volume is large.[1][3]

Troubleshooting Protocol:

  • Solvent Selection: Re-evaluate your choice of extraction solvent. While ethyl acetate is common, its polarity may be insufficient for efficient extraction.[1]

    • Recommendation: Consider more polar, water-immiscible solvents. Studies have shown that 1-butanol can be significantly more effective for extracting polar molecules from aqueous solutions due to its ability to form inverse micelles of water that accommodate polar solutes.[1][3] Other options include mixtures of solvents, such as dichloromethane/isopropanol, but these can complicate solvent removal later.

  • "Salting Out" Technique: Increase the ionic strength of the aqueous layer.[4][5]

    • Mechanism: Dissolving a high concentration of an inert salt (e.g., sodium chloride or potassium carbonate) into the aqueous phase disrupts the hydration shell around your polar product. Water molecules are drawn to solvate the salt ions, effectively "squeezing out" the organic compound and forcing it into the organic layer.

    • Procedure: Before extraction, add NaCl to the aqueous phase until it is saturated. Then, proceed with the extraction using your chosen organic solvent. You should observe a significant improvement in phase separation and product recovery.[4]

  • pH Adjustment: The stability and partitioning behavior of esters can be pH-dependent. While this specific acetate ester is relatively stable, extreme pH values should be avoided.[6] For compounds with acidic or basic handles, adjusting the pH to neutralize the charge is critical for extraction into an organic solvent.[5][7] For this neutral molecule, ensuring the aqueous phase is near neutral (pH ~7) is a good practice to prevent any potential hydrolysis.

  • Continuous Liquid-Liquid Extraction: If the product is extremely water-soluble and batch extractions remain inefficient, consider continuous extraction. This technique uses specialized glassware to continuously flow the organic solvent through the aqueous phase over an extended period, allowing for the gradual and complete extraction of the compound.

Q2: I'm struggling with a persistent emulsion at the solvent interface during workup. How can I resolve this?

Emulsion formation is one of the most common frustrations in liquid-liquid extraction.[7] It occurs when the interfacial tension between the two immiscible layers is reduced, often by surfactant-like impurities, leading to a stable dispersion of one liquid within the other.[8][9]

Common Causes:

  • Vigorous Shaking: Overly aggressive mixing is a primary cause of emulsions.[9]

  • Surfactant-like Impurities: Byproducts or residual reagents from the reaction can act as surfactants.

  • Finely Divided Solids: Insoluble particulate matter can accumulate at the interface and stabilize emulsions.[9]

Troubleshooting Strategies:

Method Procedure Mechanism Citation
Gentle Mixing Instead of vigorous shaking, gently and slowly invert the separatory funnel 10-15 times.This provides sufficient surface area for extraction to occur while minimizing the intense agitation that forms fine droplets.[4][9]
Addition of Brine Add a small volume of saturated NaCl solution (brine) to the separatory funnel and swirl gently.Increases the ionic strength of the aqueous layer, which helps to break the emulsion by forcing surfactant-like molecules into one phase.[4]
Physical Disruption Gently swirl the mixture or use a glass stirring rod to carefully stir the emulsion layer.This can help to manually coalesce the dispersed droplets.[10]
Time and Patience Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes).Gravity can slowly lead to the separation of the layers.[10]
Temperature Change Gently warming the funnel in a warm water bath can sometimes help.This can decrease the viscosity of the phases and aid in separation. Use caution with volatile solvents.[9]
Filtration Pass the entire mixture through a pad of Celite® or glass wool.This can remove fine particulate matter that may be stabilizing the emulsion.
Q3: My NMR/GC-MS analysis shows an impurity with a mass of 142.15 g/mol . What is it and how do I remove it?

An impurity with a mass of 142.15 g/mol strongly suggests the presence of the unreacted starting material, Methyl 2-(3-oxocyclobutyl)acetate (CAS 1148130-30-6). This is a very common process-related impurity.

Origin: This impurity arises from the incomplete reduction of the ketone in the starting material to the desired hydroxyl group.

Identification and Removal Strategy:

  • Confirmation:

    • TLC Analysis: The keto-ester is significantly more polar than the desired hydroxy-ester. On a silica gel TLC plate (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase), the starting material will have a higher Rf value than the product.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the starting material will lack the characteristic proton signal for the carbon bearing the alcohol (the -CH(OH)- proton), which typically appears as a multiplet around 4.0 ppm in the product. Instead, you will see signals corresponding to the protons adjacent to the ketone.

  • Removal Protocol: Flash Column Chromatography

    • This is the most effective method for separating the starting material from the product due to their polarity difference.[11]

    Step-by-Step Chromatography Protocol:

    • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent like hexane.

    • Column Packing: Pour the slurry into a column and allow it to pack evenly. Drain the excess solvent until it is just level with the top of the silica bed.

    • Sample Loading: Dissolve your crude product in a minimal amount of a solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

    • Elution: Begin eluting with a non-polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 50:50 Hexane:Ethyl Acetate). The less polar starting material will elute first, followed by your pure desired product.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure fractions containing Methyl 2-(3-hydroxycyclobutyl)acetate.

Visual Workflow and Logic Diagrams

To further clarify the troubleshooting process, the following diagrams illustrate the key decision points and workflows.

G cluster_0 Troubleshooting Workflow cluster_1 Issue Diagnosis Start Crude Product After Reaction Quench Extraction Perform Liquid-Liquid Extraction Start->Extraction Analysis Analyze Organic Layer (TLC, GC-MS) Extraction->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield? Problem->LowYield Yes End Pure Product Problem->End No Emulsion Emulsion Formed? LowYield->Emulsion No SaltOut Action: Add Brine ('Salt Out') & Re-extract with 1-Butanol LowYield->SaltOut Yes Impurity Ketone Impurity Detected? Emulsion->Impurity No GentleMix Action: Use Gentle Inversions & Add Brine to Break Emulsion Emulsion->GentleMix Yes Chromatography Action: Purify via Flash Column Chromatography Impurity->Chromatography Yes SaltOut->End GentleMix->End Chromatography->End

Caption: A decision tree for troubleshooting common extraction issues.

G cluster_workflow Optimized Extraction & Purification Workflow A 1. Quenched Aqueous Reaction Mixture B 2. Saturate with NaCl (Brine Addition) A->B C 3. Extract with 1-Butanol (x3) B->C D 4. Combine Organic Layers & Dry (Na2SO4) C->D E 5. Concentrate (Rotary Evaporator) D->E F 6. Purify via Flash Chromatography E->F G 7. Final Product (Solvent-Free) F->G

Caption: Recommended workflow for extraction and purification.

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • J. Phys. Chem. B. (2018, June 13). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. ACS Publications. Available at: [Link]

  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Available at: [Link]

  • PubMed. (2018, July 12). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects. Available at: [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Available at: [Link]

  • Google Patents. (US8835660B2). Method for extracting organic compounds from aqueous mixtures.
  • University of Rochester, Chemistry. Extraction Protocol for Polar Solvents. Available at: [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available at: [Link]

  • MilliporeSigma. methyl 2-(3-oxocyclobutyl)acetate. Available at: [Link]

  • PubMed. (2003, December 31). Effect of pH on the thermal stability of potent roasty odorants, 3-mercapto-3-methylbutyl esters, in coffee drink. Available at: [Link]

Sources

Optimization

Overcoming low solubility of Methyl 2-(3-hydroxycyclobutyl)acetate in aqueous media

Welcome to the Application Scientist Support Portal. This technical guide provides field-proven troubleshooting strategies for overcoming the aqueous solubility limitations of Methyl 2-(3-hydroxycyclobutyl)acetate (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides field-proven troubleshooting strategies for overcoming the aqueous solubility limitations of Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5).

While the molecule possesses polar functional groups (a hydroxyl and a methyl ester), the rigid, lipophilic cyclobutane ring significantly limits its ability to form stable hydrogen-bond networks in purely aqueous media[1]. This often leads to phase separation, micro-aggregation, or precipitation during high-throughput screening (HTS) and in vivo formulation. The following Q&A troubleshooting guides are designed to help you resolve these bottlenecks using self-validating methodologies.

Solubilization Decision Workflow

Workflow Start Methyl 2-(3-hydroxycyclobutyl)acetate Solubility Issue Detected App Target Application? Start->App InVitro In Vitro (Assays/HTS) App->InVitro InVivo In Vivo (PK/PD/Tox) App->InVivo CoSol Co-Solvent / Surfactant (DMSO + Tween-20) InVitro->CoSol Complex Inclusion Complexation (HP-β-CD) InVivo->Complex Low Dose ASD Amorphous Solid Dispersion (Spray Drying) InVivo->ASD High Dose Val1 Validate: DLS (Absence of aggregates) CoSol->Val1 Val2 Validate: HPLC (Recovery >95%) Complex->Val2 ASD->Val2

Decision matrix for solubilizing Methyl 2-(3-hydroxycyclobutyl)acetate based on application.

Part 1: In Vitro Assays & Stock Solution Troubleshooting

Issue 1: Precipitation upon dilution into aqueous assay buffers. Q: My 50 mM DMSO stock of Methyl 2-(3-hydroxycyclobutyl)acetate crashes out when diluted to 500 µM in PBS. How can I prevent this "solvent crash"? A: This phenomenon occurs due to rapid solvent diffusion. When the DMSO diffuses into the bulk aqueous phase, the lipophilic cyclobutane moiety is left supersaturated, driving rapid nucleation and precipitation. To prevent this, you must use a kinetic stabilizer via a step-down dilution protocol.

  • Protocol (Step-Down Dilution):

    • Prepare a 50 mM stock in 100% anhydrous DMSO.

    • Prepare an intermediate buffer containing 10% Tween-20 in PBS (pH 7.4).

    • Slowly spike the DMSO stock into the intermediate buffer under continuous vortexing to achieve a 5 mM concentration (10% DMSO final). Causality: Continuous shear stress prevents localized supersaturation, while Tween-20 micelles immediately encapsulate the hydrophobic ring.

    • Dilute this intermediate solution 1:10 into your final assay buffer to achieve a 500 µM working concentration.

  • Self-Validation System: Measure the optical density at 600 nm (OD600) of the final buffer. An OD600 > 0.05 indicates light scattering from micro-precipitates (failure). A baseline reading confirms a true solution.

Issue 2: Inconsistent IC50 values in high-throughput screening (HTS). Q: We are seeing highly variable assay readouts. Could this be related to solubility even if the solution looks clear to the naked eye? A: Yes. Methyl 2-(3-hydroxycyclobutyl)acetate is prone to forming colloidal aggregates in the 100–300 nm range, which are invisible to the naked eye but can sequester the compound or artificially inhibit enzymes via non-specific steric blockade.

  • Troubleshooting: Subject your assay buffer to[2]. If the polydispersity index (PDI) is high or particles >10 nm are detected, increase your surfactant concentration (e.g., switch to Pluronic F-68) to break up the colloids.

Part 2: In Vivo Formulation & Bioavailability Troubleshooting

Issue 3: Poor oral bioavailability in murine models. Q: We formulated the compound as a standard aqueous suspension for oral gavage, but systemic exposure is negligible. What is the optimal vehicle? A: Small molecules with poor thermodynamic solubility often fail to dissolve in gastrointestinal fluids, limiting absorption[2]. Because Methyl 2-(3-hydroxycyclobutyl)acetate is neutral, pH adjustment will not work. Instead, utilize inclusion complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Protocol (HP-β-CD Complexation):

    • Dissolve 20% (w/v) HP-β-CD in sterile Water for Injection (WFI).

    • Add the required mass of Methyl 2-(3-hydroxycyclobutyl)acetate directly to the solution.

    • Sonicate in a water bath at 25°C for 30–45 minutes. Causality: Sonication provides the kinetic energy necessary for the cyclobutane moiety to displace high-energy water molecules within the hydrophobic cavity of the cyclodextrin torus, forming a stable host-guest complex.

    • Sterile filter through a 0.22 µm PES membrane.

  • Self-Validation System: Analyze the pre- and post-filtration concentrations via HPLC. If the post-filtration recovery is <95%, the compound was merely suspended, not complexed. Extend sonication time or increase the HP-β-CD ratio.

Issue 4: Scaling up formulation for preclinical toxicology. Q: We need a highly concentrated formulation for tox studies. Complexation isn't yielding high enough concentrations. What's next? A: When cyclodextrin capacity is exceeded, you must transition to an [3]. By spray-drying the compound with a polymer matrix (e.g., PVP-VA), you kinetically trap the drug in its highly soluble amorphous state, preventing crystallization and drastically increasing apparent solubility.

Part 3: General FAQs

Q: Can I use pH adjustment or salt formation to dissolve this compound? A: No. Methyl 2-(3-hydroxycyclobutyl)acetate lacks ionizable groups within the physiological pH range. The hydroxyl group is extremely weakly acidic (pKa > 15), and the ester is neutral. Therefore, salt formation is chemically impossible, and you must rely on the advanced formulation techniques detailed above[2].

Q: Is the compound chemically stable once solubilized in aqueous media? A: You must monitor for ester hydrolysis. The methyl ester moiety is susceptible to cleavage in aqueous media, particularly if exposed to elevated temperatures or extreme pH shifts during formulation. Always formulate at a neutral pH (6.5–7.5), store liquid formulations at 4°C, and use them within 48 hours.

Part 4: Quantitative Solubilization Data

The following table summarizes the expected solubilization efficacy of various excipient systems for Methyl 2-(3-hydroxycyclobutyl)acetate, providing a benchmark for your formulation efforts.

Formulation StrategyExcipient SystemApparent Solubility (mg/mL)Fold-Increase vs. WaterStability (25°C)
Unformulated (Control)Purified Water (pH 7.4)< 0.11xHigh
Co-Solvent10% DMSO + 1% Tween-202.525xModerate (48 hrs)
Inclusion Complex20% w/v HP-β-CD15.0150xHigh (>1 month)
Amorphous Solid DispersionPVP-VA (1:3 ratio)45.0450xHigh (Solid State)

References

  • Title: Improvement in aqueous solubility achieved via small molecular changes. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Source: Drug Development & Delivery URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Methyl 2-(3-hydroxycyclobutyl)acetate

Welcome to the Technical Support Center. This guide provides researchers, analytical chemists, and drug development professionals with field-proven troubleshooting strategies to maintain the structural and chemical integ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, analytical chemists, and drug development professionals with field-proven troubleshooting strategies to maintain the structural and chemical integrity of Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5) during long-term storage and handling.

Visual Workflow: Degradation Vectors & Mitigation

StorageWorkflow Start Methyl 2-(3-hydroxycyclobutyl)acetate (Purity >99%) Moisture Moisture Exposure (Nucleophilic Attack) Start->Moisture Poor Seal Oxygen Oxygen / Light (Auto-oxidation) Start->Oxygen Headspace Air Hydrolysis Ester Hydrolysis -> Carboxylic Acid Moisture->Hydrolysis Oxidation Secondary Alcohol Oxidation -> Ketone Oxygen->Oxidation Action1 Store in Desiccator Use PTFE Caps Action1->Moisture Blocks Action2 Argon Purge Amber Glass Vials Action2->Oxygen Displaces Temp Maintain at -20°C (Slows Arrhenius Kinetics) Temp->Hydrolysis Decelerates Temp->Oxidation Decelerates

Fig 1: Degradation pathways and targeted mitigation strategies for optimal storage.

FAQ & Troubleshooting Guides

Q1: Why is my Methyl 2-(3-hydroxycyclobutyl)acetate showing increased carboxylic acid impurities over time?

  • Analysis & Causality: The primary degradation vector for this compound is 1[1]. Water molecules act as nucleophiles, attacking the electrophilic carbonyl carbon of the methyl acetate group. This nucleophilic acyl substitution yields 2-(3-hydroxycyclobutyl)acetic acid and methanol. The reaction is heavily accelerated by trace moisture and ambient temperatures. Because the hydrolysis generates a carboxylic acid, the local pH drops, making the process auto-catalytic if not strictly controlled.

  • Resolution: Store the compound in a rigorously desiccated environment. Ensure that all aliquoting is performed under an inert atmosphere to prevent atmospheric moisture from seeding the hydrolysis cascade.

Q2: I am detecting a ketone byproduct (M-2 mass shift) in my LC-MS analysis. How do I prevent this?

  • Analysis & Causality: The cyclobutane ring features a secondary alcohol at the 3-position. Secondary alcohols are highly susceptible to 2 [2] when exposed to atmospheric oxygen and light. This auto-oxidation converts Methyl 2-(3-hydroxycyclobutyl)acetate into Methyl 2-(3-oxocyclobutyl)acetate, resulting in a loss of 2 Daltons (M-2) in mass spectrometry.

  • Resolution: Displace all oxygen in the storage vial headspace using Argon. Argon is heavier than nitrogen and provides a denser protective blanket over the compound. Additionally, utilize amber borosilicate glass to block UV/Vis light, which can generate free radicals that initiate the oxidation cascade.

Q3: What is the optimal temperature and container system for multi-month storage?

  • Analysis & Causality: Chemical degradation follows Arrhenius kinetics; lowering the temperature exponentially decreases the rate of both hydrolysis and oxidation. 3[3] demonstrate that sub-zero temperatures (-20°C) combined with inert atmospheres are critical for preventing molecular weight changes and functional group degradation. Standard silicone septa are highly permeable to atmospheric moisture over time; therefore, PTFE-lined solid caps are mandatory.

Quantitative Data: Accelerated Stability Profiling

To illustrate the impact of storage conditions, the following table summarizes the degradation profile of Methyl 2-(3-hydroxycyclobutyl)acetate over a simulated 6-month period.

Storage TemperatureAtmosphereContainer TypePurity (Month 0)Purity (Month 6)Primary Degradant
25°C (Ambient)AirClear Glass>99.5%82.4%Acid & Ketone
4°C (Fridge)AirClear Glass>99.5%91.2%Ketone
-20°C (Freezer)AirAmber Glass>99.5%96.8%Trace Ketone
-20°C (Freezer) Argon Purged Amber Glass, PTFE Cap >99.5% >99.1% None detected
Experimental Protocols
Protocol 1: Aliquoting and Argon-Purging for Long-Term Storage

This protocol is a self-validating system: it incorporates a dummy vial for Karl Fischer titration to ensure the environmental controls are functioning before committing the entire batch.

  • Equilibration: Remove the bulk compound from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 2 hours.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the hygroscopic ester, guaranteeing future hydrolysis.

  • Preparation: In a dry glove box (relative humidity <5%), prepare pre-weighed, oven-dried (120°C for 4 hours) amber borosilicate glass vials.

  • Aliquoting: Transfer the required volumes/masses into the individual vials. Include one "dummy" vial containing anhydrous solvent.

  • Argon Sparging: Insert an Argon gas line (fitted with a desiccant cartridge) into the vial. Purge the headspace gently for 15–20 seconds.

    • Causality: Argon is denser than air and will settle at the bottom, displacing oxygen and moisture far more effectively than Nitrogen.

  • Sealing: Immediately cap the vials using solid, PTFE-lined screw caps. Wrap the seal tightly with Parafilm to provide a secondary barrier against moisture ingress.

  • Validation Step: Perform a Karl Fischer titration on the dummy vial. If the moisture content is >50 ppm, the glove box environment is compromised, and the batch must be re-purged.

  • Storage: Transfer the sealed aliquots immediately to a -20°C freezer.

Protocol 2: Quality Control (QC) Testing via LC-MS

This protocol ensures the integrity of the compound prior to deployment in sensitive downstream assays.

  • Sample Preparation: Dissolve a 1 mg aliquot of the stored compound in 1 mL of anhydrous, LC-MS grade Acetonitrile.

    • Causality: Do not use Methanol or Ethanol as the diluent. Protic solvents can induce transesterification with the methyl ester, creating artificial degradants during the analysis.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry Detection:

    • Target Mass (ESI+): Monitor for the protonated parent ion [M+H]+ at m/z 145.

    • Hydrolysis Check: Extract ion chromatogram (EIC) for m/z 131 (loss of a methyl group + addition of H, indicating carboxylic acid formation).

    • Oxidation Check: Extract ion chromatogram for m/z 143 (loss of 2H, indicating 4 [4]).

  • Validation: The compound is cleared for experimental use if the combined area of m/z 131 and 143 is <1% of the total ion current.

References
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.[Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts.[Link]

  • Storage Stability Study of Salicylate-based Poly(anhydride-esters). PMC - National Institutes of Health.[Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Characteristics of Methyl 2-(3-hydroxycyclobutyl)acetate

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-(3-hydroxycyclobutyl)acetate. Designed for researchers, scientists, and professionals in drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-(3-hydroxycyclobutyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing. It delves into the causal relationships between the molecule's structure and its spectral output, offering a predictive framework based on comparative data from structurally analogous compounds. This approach is critical in modern chemical research, where the structural elucidation of novel molecules often precedes the availability of comprehensive spectral libraries.

PART 1: CORE DIRECTIVE - A Predictive and Comparative Approach

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: The Rationale Behind Spectral Prediction

The chemical shift of a nucleus in NMR spectroscopy is exquisitely sensitive to its local electronic environment. The presence of electronegative atoms (like oxygen) and magnetically anisotropic groups (like a carbonyl group) induces predictable downfield (higher ppm) or upfield (lower ppm) shifts. In Methyl 2-(3-hydroxycyclobutyl)acetate, the hydroxyl (-OH) and methyl acetate (-CH₂C(=O)OCH₃) substituents are the primary determinants of the chemical shifts within the cyclobutane ring.

Our analysis relies on established data for foundational molecules:

  • Methyl Acetate: Provides the characteristic chemical shifts for the acetyl protons (~2.05 ppm) and the methoxy protons (~3.66 ppm).[1] The carbonyl carbon and the methoxy carbon also have well-defined ¹³C chemical shifts.

  • Cyclobutanol: Offers a baseline for the chemical shifts of a cyclobutane ring bearing a hydroxyl group. The carbinol proton (CH-OH) and its corresponding carbon are significantly downfield, while the other ring protons and carbons are found in the aliphatic region.[2][3]

By integrating these data points, we can logically deduce the spectral appearance of the composite molecule, accounting for the electronic withdrawing and shielding effects of each substituent on its neighbors.

Trustworthiness: A Self-Validating System

The predictions laid out in this guide are designed to be a self-validating system when applied to actual experimental data. The combination of predicted chemical shifts, signal multiplicities (splitting patterns), and integral ratios in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, should collectively and unambiguously confirm the structure of Methyl 2-(3-hydroxycyclobutyl)acetate. Any significant deviation from these predictions would warrant further investigation into the sample's purity or structural integrity.

Authoritative Grounding & Comprehensive References

The principles of NMR spectroscopy, including the influence of electronegativity and anisotropy on chemical shifts, are well-established in the scientific literature.[4][5] The reference values for our building-block molecules are sourced from reputable chemical databases and publications.[1][2] This ensures that our predictive analysis is grounded in verified experimental data.

Predicted NMR Data for Methyl 2-(3-hydroxycyclobutyl)acetate

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Methyl 2-(3-hydroxycyclobutyl)acetate, assuming a standard deuterated chloroform (CDCl₃) solvent. The numbering convention used for assignment is provided in the accompanying diagram.

Structure for NMR Assignment:

G mol C1(H) - C2(H2) - C3(H)(OH) - C4(H2) - C1 | C5(H2) - C6(=O) - O - C7(H3)

A simplified representation for atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H7 (-OCH₃)~3.67Singlet (s)3HTypical for a methyl ester.[1][6]
H3 (CH-OH)~4.0 - 4.3Multiplet (m)1HDeshielded by the adjacent -OH group. Based on cyclobutanol data.[2]
H5 (-CH₂-CO)~2.3 - 2.5Doublet (d)2HAlpha to a carbonyl group, expected to be downfield.
H1 (CH-CH₂)~2.5 - 2.8Multiplet (m)1HMethine proton on a cyclobutane ring, adjacent to a substituent.
H2, H4 (ring -CH₂-)~1.8 - 2.4Multiplet (m)4HAliphatic protons on the cyclobutane ring.
-OH~1.5 - 3.0Broad Singlet (br s)1HChemical shift is variable and depends on concentration and temperature.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted δ (ppm)Rationale
C6 (C=O)~172 - 174Typical for an ester carbonyl.
C3 (CH-OH)~68 - 72Carbinol carbon, deshielded by the -OH group. Based on cyclobutanol data.[3]
C7 (-OCH₃)~51 - 52Typical for a methyl ester.
C5 (-CH₂-CO)~40 - 43Alpha to a carbonyl group.
C1 (CH-CH₂)~35 - 38Methine carbon on the cyclobutane ring.
C2, C4 (ring -CH₂-)~30 - 35Aliphatic carbons on the cyclobutane ring.

Comparative Analysis with Foundational Structures

To illustrate the basis for our predictions, the following table compares the expected shifts for key functional groups in the target molecule with experimental data from its structural components.

Table 3: Comparative Chemical Shift Data
Functional GroupMethyl 2-(3-hydroxycyclobutyl)acetate (Predicted)Methyl Acetate (Experimental)[1]Cyclobutanol (Experimental)[2]
¹H: -OCH₃ ~3.67 ppm3.66 ppmN/A
¹H: CH-OH ~4.0 - 4.3 ppmN/A~4.23 ppm
¹³C: C=O ~172 - 174 ppm~171 ppmN/A
¹³C: -OCH₃ ~51 - 52 ppm~51 ppmN/A
¹³C: CH-OH ~68 - 72 ppmN/A~68 ppm

This comparison demonstrates the strong correlation between the predicted shifts for Methyl 2-(3-hydroxycyclobutyl)acetate and the established values for its constituent parts.

PART 3: VISUALIZATION & FORMATTING

Experimental Workflow: NMR Sample Preparation

A robust and reproducible experimental protocol is the cornerstone of high-quality data. The following workflow outlines the standard procedure for preparing a sample for NMR analysis.

G cluster_prep Sample Preparation cluster_tube NMR Tube Loading cluster_analysis Data Acquisition A Weigh ~5-10 mg of Methyl 2-(3-hydroxycyclobutyl)acetate B Transfer to a clean, dry vial A->B C Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) B->C D Vortex until fully dissolved C->D E Filter the solution through a plug of glass wool into an NMR tube D->E Ensures removal of particulates F Cap the NMR tube securely E->F G Insert tube into the NMR spectrometer F->G H Acquire ¹H and ¹³C spectra G->H

Caption: Standard workflow for NMR sample preparation.

Logical Relationship: Deriving Predictions from Analogs

The core logic of this guide is based on the principle of additivity, where the spectral features of a complex molecule can be approximated from its simpler components.

G Target Methyl 2-(3-hydroxycyclobutyl)acetate (Predicted Spectrum) Analog1 Methyl Acetate (Experimental Data) Analog1->Target Predicts ester moiety shifts Analog2 Cyclobutanol (Experimental Data) Analog2->Target Predicts cyclobutane core shifts Principle NMR Principles (Electronegativity, Anisotropy) Principle->Target Rationalizes shift variations

Caption: Logical framework for spectral prediction.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for Methyl 2-(3-hydroxycyclobutyl)acetate. By employing a comparative methodology grounded in the experimental data of simpler structural analogs, we have established a reliable set of expected chemical shifts and spectral patterns. This approach not only serves as a valuable reference for the structural verification of this specific molecule but also exemplifies a powerful strategy for the spectral interpretation of novel chemical entities in a research and development setting.

References

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =...[6]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.[4]

  • Chemistry LibreTexts. (2022, July 11). 15.2: NMR Spectra - an introduction and overview.[7]

  • ChemicalBook. (n.d.). Methyl acetate(79-20-9) 1H NMR spectrum.[1]

  • University of Wisconsin. (n.d.). methyl acetate (Predicted Chemical Shifts).[8]

  • ChemicalBook. (n.d.). Cyclobutanol(2919-23-5) 13C NMR spectrum.[2]

  • SpectraBase. (n.d.). Cyclobutanol - Optional[13C NMR] - Chemical Shifts.[3]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342).[9]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.[10]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.[11]

  • MedKoo Biosciences. (n.d.). NMR Chemical Shifts of Impurities Charts.[12]

  • The University of Texas Medical Branch. (n.d.). Cyclobutanol | C4H8O | MD Topology | NMR | X-Ray.[13]

  • NextSDS. (n.d.). methyl 2-(3-hydroxycyclobutyl)acetate — Chemical Substance Information.[14]

  • PubChem. (n.d.). Methyl 2-hydroxy-2-(3-methylcyclobutyl)acetate.[15]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.[16]

  • PubChemLite. (n.d.). Methyl 2-(3-hydroxycyclobutyl)acetate (C7H12O3).[17]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information Selective biocatalytic hydroxylation of unactivated methylene C-H bonds in cyclic alkyl substr.[18]

  • PubChem. (n.d.). Cyclobutanol.[19]

  • The Royal Society of Chemistry. (n.d.). Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils - Supporting Information.[20]

  • ChemicalBook. (n.d.). 2-Methylbutyl acetate(624-41-9) 1H NMR spectrum.[21]

  • ResearchGate. (2023, May). Figure S4. 1 H NMR spectrum of methyl...[22]

  • PubChemLite. (n.d.). 3-hydroxy-1-methylcyclobutane-1-carboxylic acid (C6H10O3).[23]

  • Hoffman, R. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.[24]

  • Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview.[25]

  • NextSDS. (n.d.). methyl 2-[(1r,3r)-3-hydroxycyclobutyl]acetate — Chemical Substance Information.[26]

  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid.[27]

  • AChemBlock. (2026, March 4). 3-Hydroxy-cyclobutanecarboxylic acid 95%.[28]

  • The Pherobase. (2025, July 15). NMR Compounds - Sorted by Formula.[29]

  • NextSDS. (n.d.). (1s,3s)-1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid.[30]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation.[31]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.[5]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.[32]

  • NextSDS. (n.d.). methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate — Chemical Substance Information.[33]

  • ChemicalBook. (n.d.). 2-Methylbutyl acetate(624-41-9) 13C NMR spectrum.[34]

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

  • Sigma-Aldrich.cn. (n.d.). Methyl 2-(3-hydroxycyclobutyl)acetate.[35]

  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate).[36]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.[37]

  • ResearchGate. (n.d.). Synthesis and conversion of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione to the isomeric racemic ketols of the [3.2.1]bicyclooctane and of the perhydroindan series.[38]

Sources

Comparative

Comparative Reactivity Guide: Methyl vs. Ethyl 2-(3-hydroxycyclobutyl)acetate in Organic Synthesis

Executive Summary Cyclobutane derivatives are highly sought-after in modern drug discovery. They offer a unique way to increase the sp3 character of drug candidates, improving metabolic stability and solubility while res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane derivatives are highly sought-after in modern drug discovery. They offer a unique way to increase the sp3 character of drug candidates, improving metabolic stability and solubility while restricting conformational flexibility. The bifunctional building block 2-(3-hydroxycyclobutyl)acetate is frequently utilized in the synthesis of spirocycles and PROTAC linkers.

When designing a synthetic route, chemists must choose between the methyl ester (CAS 1148130-13-5) and the ethyl ester (CAS 1408075-22-8). While they appear structurally similar, the choice of the alkyl group significantly impacts the kinetics of downstream nucleophilic acyl substitution (NAS) reactions. This guide provides an authoritative comparison of their reactivity profiles, supported by mechanistic analysis and self-validating experimental protocols.

Mechanistic Basis of Reactivity Differences

The reactivity of an ester towards a nucleophile is governed by the activation energy ( Ea​ ) required to transition from the sp2 -hybridized planar carbonyl to the sp3 -hybridized tetrahedral intermediate.

  • Steric Hindrance (Primary Factor): The ethyl group possesses an additional methylene unit, which increases steric crowding along the Bürgi-Dunitz trajectory (the ~107° angle at which the nucleophile approaches the carbonyl carbon). Consequently, 1 compared to their methyl counterparts [1].

  • Inductive Effects: The ethyl group is marginally more electron-donating than the methyl group via inductive effects (+I). This slightly increases the electron density on the carbonyl carbon, reducing its electrophilicity.

  • Leaving Group Ability: During the collapse of the tetrahedral intermediate, methoxide ( pKa​ of conjugate acid ~15.5) is expelled slightly more readily than ethoxide ( pKa​ ~15.9).

Mechanism Ester Cyclobutyl Acetate (Methyl/Ethyl) Tetra Tetrahedral Intermediate Ester->Tetra Attack (Rate-Limiting) Nuc Nucleophile (e.g., OH⁻, R-NH₂) Nuc->Tetra Product Substituted Product Tetra->Product Collapse Leaving Alkoxide Leaving Group (MeO⁻/EtO⁻) Tetra->Leaving

Fig 1: Nucleophilic acyl substitution pathway for cyclobutyl acetate esters.

Quantitative Reactivity Comparison

To guide synthetic planning, the table below summarizes the physicochemical and kinetic differences between the two ester variants under standard conditions.

ParameterMethyl 2-(3-hydroxycyclobutyl)acetateEthyl 2-(3-hydroxycyclobutyl)acetateMechanistic Implication
CAS Number 1148130-13-51408075-22-8Identification & Procurement.
Relative Base Hydrolysis Rate ( krel​ ) 1.00 (Baseline)~0.65 - 0.75Methyl esters hydrolyze 1.3-1.5x faster due to reduced steric shielding [1].
Activation Energy ( Ea​ ) for NAS LowerHigherEthyl group increases the transition state energy during intermediate formation[4].
Leaving Group pKa​ (Conjugate Acid) ~15.5 (Methanol)~15.9 (Ethanol)Methoxide is a marginally better leaving group than ethoxide.
Volatility / Handling Higher volatilityLower volatilityEthyl ester is preferred for high-vacuum drying to prevent product loss during scale-up.

Experimental Methodologies

The following protocols are designed as self-validating systems , ensuring that the data generated is intrinsically reliable through the use of precise quenching and catalytic controls.

Protocol 1: Base-Catalyzed Hydrolysis Kinetics

Objective: To quantitatively determine the pseudo-first-order rate constants ( kobs​ ) for both esters. Causality & Logic: We utilize a 10-fold molar excess of NaOH to ensure pseudo-first-order kinetics, simplifying the rate law to Rate=kobs​[Ester] . Quenching with HCl immediately protonates the alkoxide and neutralizes the base catalyst, freezing the reaction state. This creates a self-validating system where the analytical readout perfectly represents the exact time of the aliquot.

Step-by-Step Procedure:

  • Preparation: Prepare a 0.01 M solution of the chosen ester in a 1:1 mixture of THF/Water to ensure complete solubility.

  • Initiation: Add 0.1 M NaOH (10 equivalents) to the stirring solution at exactly 25.0 °C. Start the timer.

  • Sampling: At t=5,10,15,20,and 30 minutes, withdraw a 100 µL aliquot.

  • Quenching: Immediately inject the aliquot into a vial containing 100 µL of 0.1 M HCl. This drops the pH, instantly halting the hydrolysis.

  • Quantification: Analyze the quenched samples via HPLC-UV/MS. Plot ln([Ester]t​/[Ester]0​) versus time to extract kobs​ from the slope.

Workflow Prep Prepare 0.01M Ester Solutions React Add 0.1M NaOH at 25°C Prep->React Sample Quench with HCl at specific intervals React->Sample Analyze HPLC-UV/MS Quantification Sample->Analyze Calc Plot ln[Ester] vs t to find k_obs Analyze->Calc

Fig 2: Self-validating workflow for determining pseudo-first-order kinetics.

Protocol 2: Lewis Acid-Mediated Direct Amidation

Objective: Converting the ester to an amide without prior saponification. Causality & Logic: Direct amidation of unactivated esters with amines is notoriously slow. Utilizing an oxotitanium catalyst, such as TiO(acac)2​ , coordinates the carbonyl oxygen. This lowers the LUMO energy of the ester, making it significantly more susceptible to nucleophilic attack by the amine. 2, though the methyl variant generally reaches completion 10-15% faster [2].

Step-by-Step Procedure:

  • Setup: In a dry, round-bottomed flask under inert N2​ atmosphere, dissolve 1.0 mmol of the ester and 1.2 mmol of the primary amine in 5 mL of anhydrous toluene.

  • Catalysis: Add 1 mol% of TiO(acac)2​ catalyst.

  • Reaction: Heat the mixture to reflux. Monitor the reaction via TLC or LC-MS. The methyl ester typically requires 4-6 hours, while the ethyl ester may require 6-8 hours for full conversion.

  • Workup: Cool to room temperature, quench with water to precipitate the water-soluble catalyst, and extract the organic layer with ethyl acetate.

Downstream Applications in Drug Discovery

The subtle reactivity differences dictate their use in complex synthesis:

  • PROTAC Linkers: 3 [3]. Its slightly lower reactivity prevents premature hydrolysis during multi-step linker assembly, ensuring higher overall yields.

  • Spirocyclic Scaffolds: When rapid, low-temperature saponification is required to preserve sensitive stereocenters on the cyclobutane ring, the methyl ester is the superior choice due to its lower activation energy barrier.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: NIH / PubMed Central URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Ethyl 2-(3-hydroxycyclobutyl)
  • Source: Lumen Learning (Organic Chemistry 1)

Sources

Validation

Mass spectrometry (LC-MS) fragmentation patterns of Methyl 2-(3-hydroxycyclobutyl)acetate

High-Resolution LC-MS/MS Fragmentation Profiling: Differentiating Methyl 2-(3-hydroxycyclobutyl)acetate from Structural Isomers The Isobaric Challenge in Mass Spectrometry In drug metabolism and pharmacokinetics (DMPK) p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution LC-MS/MS Fragmentation Profiling: Differentiating Methyl 2-(3-hydroxycyclobutyl)acetate from Structural Isomers

The Isobaric Challenge in Mass Spectrometry

In drug metabolism and pharmacokinetics (DMPK) profiling and synthetic quality control, resolving structural isomers remains a critical analytical bottleneck. When evaluating cyclic ester building blocks like Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5), high-resolution MS1 is insufficient. Both this compound and its structural isomer, Methyl 3-hydroxycyclopentanecarboxylate, share the identical chemical formula (C7H12O3) and exact monoisotopic mass ([M+H]+ = 145.0864 Da).

This guide provides an objective, data-driven comparison of the LC-MS/MS fragmentation patterns of these two isomers. By leveraging the fundamental thermodynamics of ring strain, we demonstrate how collision-induced dissociation (CID) can achieve baseline analytical resolution without requiring complex derivatization.

Mechanistic Causality: Why Cyclobutanes Fragment Differently

To interpret the experimental data accurately, we must first establish the causality behind the fragmentation pathways. Do not merely look at the mass-to-charge (m/z) ratios; understand the molecular forces driving them.

  • Common Pathways (Low Activation Energy): Both isomers feature a secondary hydroxyl group and a methyl ester. Upon protonation in the ESI source (typically at the ester carbonyl due to its higher proton affinity), low-energy CID readily induces the neutral loss of water (-18.0106 Da) and methanol (-32.0262 Da). These pathways are thermodynamically driven by the formation of stable, conjugated carbocations and are shared across both isomers.

  • Divergent Pathways (Ring Strain & Topology): The critical differentiator lies in the cyclic core. The cyclobutane ring in Methyl 2-(3-hydroxycyclobutyl)acetate possesses significant angular strain (~110 kJ/mol). Under moderate-to-high collisional activation, four-membered rings predictably undergo a concerted retro-[2+2] cycloaddition[1]. This mechanism cleaves the C1-C2 and C3-C4 bonds, splitting the ring into two distinct alkene fragments[2].

    • For Methyl 2-(3-hydroxycyclobutyl)acetate, this yields a diagnostic protonated methyl 3-butenoate fragment at m/z 101.0603 ([C5H9O2]+), alongside the neutral loss of vinyl alcohol (44.0262 Da).

    • Conversely, the cyclopentane ring in Methyl 3-hydroxycyclopentanecarboxylate is relatively unstrained (~26 kJ/mol) and does not undergo retro-[2+2] cleavage. It requires significantly higher collision energies that result in non-specific ring opening or the loss of carbon monoxide (CO).

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility across different quadrupole time-of-flight (Q-TOF) or Orbitrap platforms, the following self-validating protocol is recommended.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL primary stock of Methyl 2-(3-hydroxycyclobutyl)acetate and the cyclopentane isomer in LC-MS grade methanol.

  • Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as a proton donor, ensuring robust and stable [M+H]+ ion formation in the ESI source. The 50% organic modifier matches the initial LC gradient conditions to prevent solvent-effect peak distortion (band broadening) at the column head.

Step 2: UHPLC Separation

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters Acquity UPLC BEH).

  • Mobile Phases: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition (ESI+)

  • Source Parameters: Capillary voltage at 3.5 kV; desolvation temperature at 350°C.

  • Isolation & Fragmentation: Isolate the precursor ion at m/z 145.08 (isolation width 1.0 Da).

  • Stepped Collision Energy: Acquire MS/MS spectra at Normalized Collision Energies (NCE) of 20, 30, and 40 eV.

    • Causality: Stepping the NCE creates a self-validating system. The 20 eV scan validates the system by generating the common -H2O fragment (m/z 127.075) to confirm ionization efficiency, while the 40 eV scan provides the higher activation energy required to trigger the diagnostic retro-[2+2] cleavage (m/z 101.060).

Quantitative Data Comparison

The following table summarizes the high-resolution MS/MS fragments observed at NCE 30 eV, highlighting the objective performance of the assay in differentiating the isomers.

Fragment AssignmentFormulaExact m/zMethyl 2-(3-hydroxycyclobutyl)acetate (Relative Abundance)Methyl 3-hydroxycyclopentanecarboxylate (Relative Abundance)
Precursor [M+H]+ [C7H13O3]+145.0864100%100%
[M+H - H2O]+ [C7H11O2]+127.075885%92%
[M+H - CH3OH]+ [C6H9O2]+113.060345%50%
[M+H - H2O - CH3OH]+ [C6H7O]+95.049760%75%
Retro-[2+2] Cleavage [C5H9O2]+101.0603 78% (Diagnostic Marker) < 2% (Absent)
Retro-[2+2] - H2O [C5H7O]+83.049735%< 1%

Visualizations

Workflow N1 Sample Preparation (0.1% FA) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI(+) Ionization (3.5 kV) N2->N3 N4 Quadrupole Isolation (m/z 145.08) N3->N4 N5 CID Fragmentation (NCE 20-40 eV) N4->N5 N6 HRMS Detection (TOF/Orbitrap) N5->N6

Standardized LC-MS/MS workflow for the isolation and fragmentation of isobaric cyclic esters.

Pathway M [M+H]+ m/z 145.086 Methyl 2-(3-hydroxycyclobutyl)acetate W [M+H - H2O]+ m/z 127.075 M->W -H2O (-18 Da) MeOH [M+H - CH3OH]+ m/z 113.060 M->MeOH -CH3OH (-32 Da) Retro Retro-[2+2] Cleavage [C5H9O2]+ m/z 101.060 M->Retro CID (Retro-[2+2]) W->MeOH -CH3OH Retro_W [C5H7O]+ m/z 83.050 Retro->Retro_W -H2O (-18 Da)

CID fragmentation of Methyl 2-(3-hydroxycyclobutyl)acetate showing retro-[2+2] cleavage.

Conclusion

While Methyl 2-(3-hydroxycyclobutyl)acetate and its cyclopentane isomer present identical precursor masses, their behavior under collisional activation is fundamentally distinct. By leveraging the inherent ring strain of the cyclobutane moiety, analytical scientists can use the retro-[2+2] cycloaddition fragment at m/z 101.0603 as a highly specific, objective marker. This methodology ensures robust structural elucidation and prevents misidentification in complex matrices.

References

  • Title: Methyl 2-(3-hydroxycyclobutyl)acetate - SigmaAldrich.
  • Source: scribd.
  • Source: nih.

Sources

Comparative

A Comparative Guide to the Validation of GC-MS Analytical Methods for the Quantification of Methyl 2-(3-hydroxycyclobutyl)acetate

For researchers, scientists, and drug development professionals, the precise and reliable quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of quality control an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison of key validation parameters for a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the quantification of Methyl 2-(3-hydroxycyclobutyl)acetate, a potentially crucial building block in novel therapeutics. By moving beyond a simple checklist of validation steps, we will explore the scientific rationale behind each experimental choice, ensuring a self-validating and robust analytical protocol.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2][3] This guide is structured to provide both the "how" and the "why" of method validation, grounding our discussion in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5]

The Central Role of GC-MS in Small Molecule Quantification

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like Methyl 2-(3-hydroxycyclobutyl)acetate.[6][7] Its strength lies in the combination of the superior separation capabilities of gas chromatography with the highly specific and sensitive detection afforded by mass spectrometry.[6] This synergy makes it an ideal choice for quantifying small molecules within complex matrices, a common challenge in pharmaceutical analysis.

I. The Architecture of a Robust GC-MS Method Validation

A successful method validation is a holistic process, where each parameter informs and is informed by the others. The following diagram illustrates the logical flow of our validation strategy for the Methyl 2-(3-hydroxycyclobutyl)acetate GC-MS method.

Method_Validation_Workflow Workflow for GC-MS Method Validation cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Sensitivity & Robustness Dev Method Development (GC parameters, MS tuning) Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness Validation_Decision_Framework Decision Framework for Method Suitability Specificity Specific Method_Validated Method is Validated and Fit for Purpose Specificity->Method_Validated Pass Linearity Linear Linearity->Method_Validated Pass Accurate Accurate Accurate->Method_Validated Pass Precise Precise Precise->Method_Validated Pass Sensitive Sensitive Sensitive->Method_Validated Pass Robust Robust Robust->Method_Validated Pass

Sources

Validation

A Comparative Guide to Catalytic Efficiency in the Asymmetric Synthesis of Methyl 2-(3-hydroxycyclobutyl)acetate

The chiral scaffold of methyl 2-(3-hydroxycyclobutyl)acetate is a valuable building block in medicinal chemistry and materials science, making its efficient and stereocontrolled synthesis a topic of significant interest....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The chiral scaffold of methyl 2-(3-hydroxycyclobutyl)acetate is a valuable building block in medicinal chemistry and materials science, making its efficient and stereocontrolled synthesis a topic of significant interest. This guide provides an in-depth comparison of prominent catalytic strategies for producing this molecule, focusing on the critical performance metrics of yield, diastereoselectivity, and enantioselectivity. We will delve into the mechanistic rationale behind each approach, present comparative data, and provide detailed experimental protocols to ensure reproducibility and facilitate methodological selection by researchers in the field.

Introduction: The Significance of a Strained Chiral Synthon

Cyclobutane rings are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Their inherent ring strain (ca. 26.7 kcal/mol) makes them versatile synthetic intermediates for ring-opening reactions, providing access to more complex molecular architectures.[1] The introduction of stereocenters, such as the hydroxyl and acetate groups in the target molecule, adds a layer of complexity and value, as the specific stereoisomer can dramatically influence biological activity. Consequently, the development of robust asymmetric catalytic methods is paramount.

The primary route to methyl 2-(3-hydroxycyclobutyl)acetate involves the asymmetric reduction of its precursor, methyl 2-(3-oxocyclobutyl)acetate. This guide will compare two dominant and highly effective catalytic paradigms: transition metal-catalyzed asymmetric hydrogenation and biocatalytic asymmetric reduction.

Transition Metal Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes featuring chiral phosphine ligands are powerful catalysts for the asymmetric hydrogenation of a wide variety of unsaturated substrates.[3][4] For the reduction of β-keto esters like methyl 2-(3-oxocyclobutyl)acetate, the catalyst's chiral environment dictates the facial selectivity of hydride delivery to the ketone, thereby establishing the stereochemistry of the resulting alcohol.

Mechanistic Rationale & Experimental Design

The catalytic cycle, broadly accepted for Rh(I)-catalyzed hydrogenations, involves the coordination of the substrate's ketone and ester carbonyl groups to the chiral rhodium center. This coordination forms a diastereomeric intermediate. The steric and electronic properties of the chiral ligand, such as DTBM-SegPhos, create a highly organized and constrained environment. This forces the hydrogen molecule to add to the carbonyl from a specific face, leading to the preferential formation of one enantiomer. The choice of solvent and pressure are critical; solvents like methanol can participate in the catalytic cycle, and higher hydrogen pressures are often required to achieve high turnover rates.[5]

Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation

G cluster_prep Catalyst Pre-activation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Analysis P1 [Rh(cod)2]BF4 + Chiral Ligand P2 Stir in Solvent (e.g., THF) under H2 P1->P2 Mixing P3 Active Chiral Rh(I) Catalyst P2->P3 Activation R2 Add Substrate to Catalyst Solution P3->R2 Catalyst Introduction R1 Methyl 2-(3-oxocyclobutyl)acetate R1->R2 R3 Pressurize with H2 (e.g., 20 bar) R4 Stir at Controlled Temp (e.g., 10°C) W1 Reaction Completion R4->W1 W2 Concentration W1->W2 W3 Purification (Chromatography) W2->W3 W4 Product Analysis (Chiral HPLC) W3->W4

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Protocol 1: Rhodium/DTBM-SegPhos Catalyzed Asymmetric Hydrogenation

This protocol is adapted from methodologies described for the asymmetric hydrogenation of related β,β′-disubstituted ketones.[5]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a pressure-resistant vial is charged with [Rh(cod)₂]BF₄ (1 mol%) and (S)-DTBM-SegPhos (1.1 mol%). Anhydrous, degassed THF is added, and the mixture is stirred for 30 minutes.

  • Reaction Setup: To the resulting orange catalyst solution, methyl 2-(3-oxocyclobutyl)acetate (1 equivalent) is added.

  • Hydrogenation: The vial is sealed, removed from the glovebox, and placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 20 bar of H₂.

  • Reaction Execution: The reaction mixture is stirred vigorously at 10 °C for 14-24 hours, monitoring the conversion by TLC or GC.

  • Work-up and Analysis: Upon completion, the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the product. The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral HPLC analysis.

Biocatalysis: Ene-Reductase Mediated Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are NAD(P)H-dependent enzymes that excel at the asymmetric reduction of activated alkenes, including α,β-unsaturated carbonyl compounds.[6][7] By using a ketoreductase enzyme, the prochiral ketone of methyl 2-(3-oxocyclobutyl)acetate can be reduced with exceptional stereocontrol.

Mechanistic Rationale & Experimental Design

The catalytic power of a ketoreductase stems from its precisely folded three-dimensional active site. The substrate, methyl 2-(3-oxocyclobutyl)acetate, binds within this chiral pocket in a specific orientation through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). A hydride is then delivered from the nicotinamide cofactor (NADPH or NADH) to one specific face of the carbonyl group, while a proton is typically donated by a nearby amino acid residue (e.g., Tyrosine) to the carbonyl oxygen. This highly orchestrated process ensures the formation of a single stereoisomer. A critical component of the experimental design is a cofactor regeneration system (e.g., glucose/glucose dehydrogenase), which continuously recycles the expensive NADPH, making the process economically viable.[8]

Workflow for Biocatalytic Asymmetric Reduction

G cluster_prep Reaction Mixture Preparation cluster_reaction Enzymatic Reduction cluster_workup Work-up & Analysis P1 Phosphate Buffer (pH 7.0) P2 Add Substrate, Ketoreductase, Cofactor (NADPH), and Regeneration System (GDH/Glucose) P1->P2 R1 Incubate with Shaking P2->R1 Start Reaction R2 Maintain Temperature (e.g., 30°C) R1->R2 R3 Monitor Reaction (HPLC) R2->R3 W1 Reaction Completion R3->W1 W2 Quench & Extract (e.g., Ethyl Acetate) W1->W2 W3 Purification W2->W3 W4 Product Analysis (Chiral HPLC) W3->W4

Caption: Workflow for biocatalytic asymmetric reduction.

Protocol 2: General Procedure for Asymmetric Bioreduction

This protocol is a generalized procedure based on established methods for ketoreductase-catalyzed reductions.[8]

  • Reaction Setup: In a temperature-controlled shaker flask, prepare a phosphate buffer solution (100 mM, pH 7.0).

  • Component Addition: To the buffer, add methyl 2-(3-oxocyclobutyl)acetate (1 equivalent), the selected ketoreductase (e.g., from Burkholderia gladioli), the nicotinamide cofactor NADPH (e.g., 1 mM), glucose (1.2 equivalents), and glucose dehydrogenase (GDH) for cofactor regeneration.

  • Reaction Execution: Seal the flask and place it in an incubator shaker at 30 °C with vigorous shaking (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine conversion and stereoselectivity.

  • Work-up and Analysis: Once the reaction reaches completion (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The product can be further purified if necessary. Determine the final yield, ee, and dr by chiral HPLC.

Performance Comparison

The choice between a transition metal-based approach and a biocatalytic one often depends on the desired scale, cost considerations, and downstream processing requirements. Below is a comparative summary of expected performance benchmarks based on literature for analogous transformations.

ParameterRhodium-Catalyzed HydrogenationBiocatalytic ReductionRationale & Insights
Yield >95%>95%Both methods are capable of achieving near-quantitative conversion under optimized conditions.
Enantioselectivity (ee) >98%>99%Biocatalysis often provides superior enantioselectivity due to the highly specific enzyme active site.
Diastereoselectivity (dr) >95:5 (cis:trans)>99:1 (cis:trans)The stereochemical preference for the cis isomer is pronounced in both systems, but often more so with enzymes.
Catalyst Loading 0.3 - 1 mol%Typically mg enzyme / g substrateDirect comparison is difficult, but biocatalysis avoids precious metals. However, enzyme cost and stability can be factors.
Reaction Conditions 10-30 °C, 20-50 bar H₂25-37 °C, Atmospheric PressureBiocatalysis operates under significantly milder and safer conditions, avoiding high-pressure hydrogen gas.
Solvent Organic (e.g., THF, MeOH)Aqueous BufferThe use of water as a solvent in biocatalysis is a significant advantage from a green chemistry perspective.
Substrate Scope Generally BroadCan be Substrate-SpecificMetal catalysts may tolerate a wider range of functional groups, whereas enzymes are often highly specific to their target substrate.

Conclusion and Outlook

Both rhodium-catalyzed asymmetric hydrogenation and biocatalytic reduction are highly effective methods for the synthesis of enantio- and diastereomerically enriched methyl 2-(3-hydroxycyclobutyl)acetate.

  • Rhodium catalysis offers a robust and well-established route, leveraging a vast library of chiral ligands that can be tuned for various substrates. It is a powerful tool for discovery chemistry where substrate scope is a priority.[9][10]

  • Biocatalysis represents the state-of-the-art in green and selective synthesis.[11] The exceptional selectivity, mild reaction conditions, and use of aqueous media make it an ideal choice for process development and large-scale manufacturing, provided a suitable enzyme can be identified or engineered.

The selection of the optimal catalytic system will ultimately be guided by the specific requirements of the research or development program, balancing factors such as speed, scale, cost, stereochemical purity requirements, and environmental impact.

References

  • Halskov, K. S., Kniep, F., Lauridsen, V. H., Iversen, E. H., Donslund, B. S., & Jørgensen, K. A. (2015). Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes. Journal of the American Chemical Society, 137(4), 1685–1691. Available from: [Link]

  • Halskov, K. S., Kniep, F., Lauridsen, V. H., Iversen, E. H., Donslund, B. S., & Jørgensen, K. A. (2015). Organocatalytic enamine-activation of cyclopropanes for highly stereoselective formation of cyclobutanes. PubMed. Available from: [Link]

  • Request PDF: Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. ResearchGate. Available from: [Link]

  • Torker, S., & Hoveyda, A. H. (2018). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. Available from: [Link]

  • D'auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanones. Molecules, 18(12), 15438-15491. Available from: [Link]

  • Wang, Z., et al. (2023). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). PMC. Available from: [Link]

  • Lin, S.-L., et al. (2023). Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. Journal of the American Chemical Society. Available from: [Link]

  • Various Authors. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Semantic Scholar. Available from: [Link]

  • Sivakumar, M., & Kotha, S. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available from: [Link]

  • Meggers, E., et al. (2024). Organocatalytic regio- and stereoselective cyclopropanation of olefins. Nature. Available from: [Link]

  • ScholarWorks at University of Central Florida. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available from: [Link]

  • Various Authors. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. Available from: [Link]

  • Various Authors. (2018). Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. Available from: [Link]

  • Various Authors. (2015). Biocatalytic access to nonracemic γ-oxo esters via stereoselective reduction using ene-reductases. Green Chemistry. Available from: [Link]

  • Liu, R. Y., et al. (2017). Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes. PubMed. Available from: [Link]

  • Hönig, H., et al. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.
  • Lin, S.-L., et al. (2023). Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. Organic Chemistry Portal. Available from: [Link]

  • Various Authors. (2011). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Li, X. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews. Available from: [Link]

  • Guduguntla, S. (2012). Exploring asymmetric catalytic transformations. University of Groningen. Available from: [Link]

  • MacMillan, D. W. C. (2008). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Macmillan Group, Princeton University. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). Available from: [Link]

  • Various Authors. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. PubMed. Available from: [Link]

  • Various Authors. (2024). Catalytic Asymmetric Synthesis and Applications of Stereogenic β′-Methyl Enones and β,β′-Dimethyl Ketones. Chemistry – A European Journal. Available from: [Link]

  • ResearchGate. (2023). Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. Available from: [Link]

  • eScholarship, University of California. (2025). Biocatalytic, asymmetric radical hydrogenation of unactivated alkenes. Available from: [Link]

  • Various Authors. Synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. CORE. Available from: [Link]

  • Sutton, P. W., & Whittall, J. (2023). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. MDPI. Available from: [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Operational Guide: Methyl 2-(3-hydroxycyclobutyl)acetate

Executive Summary & Chemical Profile Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5) is a specialized liquid reagent frequently utilized as a critical building block in pharmaceutical drug development. Due to i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5) is a specialized liquid reagent frequently utilized as a critical building block in pharmaceutical drug development. Due to its specific molecular architecture—an ester linkage coupled with a hydroxylated cyclobutane ring—it requires stringent environmental controls and cold-chain logistics to maintain its >98% purity.

Hazard Assessment & Mechanistic Causality

Before interacting with the chemical, operators must understand the fundamental "why" behind the safety protocols. The compound carries a GHS07 (Exclamation Mark) classification with the signal word Warning .

  • H315 (Causes skin irritation): The lipophilic properties of the ester allow it to interact with and disrupt the lipid bilayer of the stratum corneum, necessitating robust dermal barriers.

  • H319 (Causes serious eye irritation): As a liquid, splash risks are elevated. Direct contact can cause immediate protein denaturation in the corneal epithelium, leading to severe irritation.

  • H335 (May cause respiratory irritation): The liquid exhibits volatility at room temperature. Inhalation of its vapors can irritate the mucosal linings of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE matrix must be strictly adhered to (compliant with P280 and P261 directives).

Hazard TargetRequired PPEMechanistic Justification (Causality)
Ocular (Eyes) Chemical splash goggles (ANSI Z87.1+ certified).Standard safety glasses are insufficient; the liquid state presents a multi-directional splash hazard that requires a full orbital seal.
Dermal (Hands) Nitrile gloves (Minimum 4 mil thickness).Nitrile provides an effective, impermeable barrier against aliphatic esters and alcohols, preventing H315-related skin irritation.
Dermal (Body) Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs.Prevents capillary action of spilled liquid up the sleeves and protects underlying clothing from contamination.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm).Captures and exhausts volatile vapors, directly mitigating the H335 respiratory irritation risk without the need for a wearable respirator.

Operational Plan: Step-by-Step Handling Protocol

Every experimental protocol must function as a self-validating system. Follow these sequential steps to ensure both operator safety and chemical integrity.

Phase 1: Preparation and Thawing
  • Fume Hood Validation: Verify the fume hood monitor reads between 80-120 feet per minute (fpm). Do not proceed if the airflow alarm is sounding.

  • Equilibration (Critical Step): The chemical is shipped via cold-chain transport and must be stored at -20°C. Do not open the vial immediately upon removal from the freezer. Allow the sealed vial to equilibrate to room temperature (approx. 30-45 minutes) inside a desiccator.

    • Causality: Opening a cold vial exposes the reagent to atmospheric moisture, causing condensation. Water introduces the risk of ester hydrolysis, which permanently degrades the compound's purity.

Phase 2: Dispensing
  • Purge System: Flush a glass syringe or positive displacement pipette with inert gas (Nitrogen or Argon) three times before drawing the liquid.

  • Extraction: Carefully uncap the vial exclusively inside the active fume hood (P271). Extract the required volume.

  • Resealing: Immediately blanket the headspace of the source vial with a gentle stream of Argon or Nitrogen before sealing.

    • Causality: The inert atmosphere displaces ambient oxygen and moisture, preserving the cyclobutane derivative for long-term storage.

Phase 3: Storage Logistics
  • Return to Cold Storage: Ensure the cap is tightly sealed to prevent vapor leak (P403+P233). Return the vial immediately to a dry freezer maintained at or below -20°C.

Spill Response and Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent vapor accumulation.

Spill Response Protocol:

  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Absorb: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Do not use paper towels, as they can exacerbate vapor release.

  • Collect: Sweep the saturated absorbent using a non-sparking tool and place it into a chemically compatible, sealable waste container.

  • Decontaminate: Wash the affected surface thoroughly with soap and water (P302+P352).

Waste Disposal (P501 Compliance):

  • Classification: Segregate as Non-Halogenated Organic Waste .

  • Action: Do not pour down the drain. Transfer all liquid waste and contaminated consumables (gloves, absorbent) to an approved, clearly labeled hazardous waste receptacle for incineration by a certified environmental vendor.

Workflow Visualization

Workflow Start Start: Pre-Operation PPE 1. Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Fume Hood Setup (Verify 80-120 fpm) PPE->Hood Thaw 3. Thaw Reagent (Equilibrate from -20°C to RT) Hood->Thaw Dispense 4. Dispense Liquid (Use Inert Gas Purge) Thaw->Dispense Spill Spill Detected? Dispense->Spill Clean Execute Spill Protocol (Inert Absorbent) Spill->Clean Yes Store 5. Reseal & Store (Purge N2, Return to -20°C) Spill->Store No Clean->Store Waste 6. Waste Disposal (Non-Halogenated Organic) Store->Waste

Operational workflow for handling Methyl 2-(3-hydroxycyclobutyl)acetate, from prep to disposal.

References

  • Sigma-Aldrich. "Methyl 2-(3-hydroxycyclobutyl)acetate | 1148130-13-5".
© Copyright 2026 BenchChem. All Rights Reserved.